molecular formula C12H12N2 B15422777 [1,1'-Biphenyl]-2,5-diamine CAS No. 109942-17-8

[1,1'-Biphenyl]-2,5-diamine

Cat. No.: B15422777
CAS No.: 109942-17-8
M. Wt: 184.24 g/mol
InChI Key: FKHKSWSHWLYDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1'-Biphenyl]-2,5-diamine is an aromatic organic compound featuring two amine groups attached to a biphenyl scaffold. This specific substitution pattern makes it a valuable building block in organic synthesis and materials science research. Diamines with the biphenyl core are known for their utility in constructing complex molecular architectures, particularly as precursors for ligands and functional polymers . Research on closely related biphenyl-diamine compounds highlights their distinctive reactivity, especially in photocatalytic transformations. For instance, such diamines can be used to synthesize unsymmetrical 1,2-diamines, which are potential ligands in stereoselective synthesis . The presence of substituents on the biphenyl system can be critical for modulating electronic properties and stabilizing reactive intermediates, which is a key consideration in the design of new catalytic systems and organic electronic materials . This product is intended for research purposes only and is not approved for human or veterinary diagnostic use, therapeutic use, or any form of personal consumption. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

CAS No.

109942-17-8

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-phenylbenzene-1,4-diamine

InChI

InChI=1S/C12H12N2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,13-14H2

InChI Key

FKHKSWSHWLYDOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [1,1'-Biphenyl]-2,5-diamine from Nitroaromatics

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for [1,1'-Biphenyl]-2,5-diamine, a significant scaffold in medicinal chemistry and materials science. The synthesis originates from nitroaromatic precursors and involves a two-step process: the formation of a dinitrobiphenyl intermediate via an Ullmann coupling reaction, followed by the reduction of the nitro groups to amines. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The most common and established route for the synthesis of this compound from nitroaromatic compounds involves two key transformations:

  • Ullmann Coupling: This classical organometallic reaction is employed to form the carbon-carbon bond between two aromatic rings, creating the biphenyl (B1667301) backbone. In this synthesis, a nitro-substituted aryl halide undergoes a homocoupling reaction in the presence of copper to yield a dinitrobiphenyl intermediate. Specifically, the synthesis of a related isomer, 2,2'-dinitrobiphenyl (B165474), from ortho-chloronitrobenzene is a well-documented example of this approach. While a direct, high-yield synthesis of 2,5-dinitrobiphenyl via a homocoupling reaction of a single 1-halo-2,5-dinitrobenzene isomer is not prominently described, the principles of the Ullmann reaction on nitro-activated aryl halides are well-established. For the purpose of this guide, we will focus on the established Ullmann coupling of a nitroaromatic halide to form a dinitrobiphenyl, which serves as the critical intermediate.

  • Reduction of Dinitro Groups: The dinitrobiphenyl intermediate is then subjected to a reduction reaction to convert the two nitro groups into the corresponding primary amines. Catalytic hydrogenation is a widely used and efficient method for this transformation, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel. Other chemical reducing agents can also be utilized.

The overall synthetic workflow can be visualized as follows:

Caption: General synthesis pathway for diaminobiphenyls from nitroaromatics.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of a diaminobiphenyl, based on established literature procedures for analogous compounds.

Step 1: Synthesis of the Dinitrobiphenyl Intermediate via Ullmann Coupling

This protocol is adapted from the synthesis of 2,2'-dinitrobiphenyl and serves as a representative example of the Ullmann coupling of a nitroaryl halide.

Reaction:

2 x (2-Chloronitrobenzene) + 2 Cu → 2,2'-Dinitrobiphenyl + 2 CuCl

Materials and Equipment:

  • 2-Chloronitrobenzene

  • Copper bronze

  • Sand (clean and dry)

  • 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser

  • Oil bath

  • Beaker

  • Mortar and pestle

  • Ethanol (B145695)

  • Activated carbon (Norit)

  • Büchner funnel and filter flask

Procedure:

  • In a 1 L three-necked flask, combine 200 g (1.27 moles) of 2-chloronitrobenzene and 300 g of clean, dry sand.

  • Heat the mixture in an oil bath to a temperature of 215-225 °C with continuous stirring.

  • Slowly add 200 g of copper bronze to the heated mixture over a period of approximately 1.5 hours. The temperature should be maintained within the 215-225 °C range.

  • Continue heating and stirring the reaction mixture at this temperature for an additional 1.5 hours.

  • While still hot, pour the reaction mixture into a beaker containing 400-500 g of sand and stir until small clumps are formed. Allow the mixture to cool.

  • Grind the cooled clumps in a mortar.

  • Transfer the ground material to a large flask and add 1.5 L of ethanol. Boil the mixture for 10 minutes.

  • Filter the hot solution through a Büchner funnel. Repeat the extraction of the solid residue with another 1.5 L portion of boiling ethanol.

  • Combine the ethanolic filtrates and cool them in an ice bath to crystallize the 2,2'-dinitrobiphenyl.

  • Collect the crude product by vacuum filtration.

  • For purification, dissolve the crude product in hot ethanol, treat with activated carbon, filter the hot solution, and allow the filtrate to cool to induce recrystallization.

  • Collect the purified yellow crystals of 2,2'-dinitrobiphenyl by filtration and dry them.

Quantitative Data for Ullmann Coupling (Synthesis of 2,2'-dinitrobiphenyl):

ParameterValueReference
Starting Material2-Chloronitrobenzene[1]
ReagentCopper bronze[1]
Temperature215-225 °C[1]
Reaction Time3 hours[1]
Yield52-61%[1]
Melting Point123.5–124.5 °C[1]
Step 2: Reduction of the Dinitrobiphenyl Intermediate

This protocol describes the catalytic hydrogenation of a dinitrobiphenyl to the corresponding diaminobiphenyl.

Reaction:

Dinitrobiphenyl + 6 H₂ --(Catalyst)--> Diaminobiphenyl + 4 H₂O

Materials and Equipment:

  • Dinitrobiphenyl intermediate

  • Ethanol

  • Ethyl acetate

  • Raney nickel catalyst (W-2) or Palladium on carbon (Pd/C)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter aid (e.g., Celite)

Procedure (using Raney Nickel):

  • In a hydrogenation apparatus, dissolve 12 g of the dinitrobiphenyl intermediate in 200 mL of a 1:3 (v/v) mixture of ethanol and ethyl acetate.

  • Carefully add approximately 4 mL of a Raney nickel catalyst slurry.

  • Seal the apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to an initial pressure of around 50 p.s.i.

  • Heat the mixture to 60 °C and maintain vigorous stirring.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 20-30 minutes.

  • Once the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude diaminobiphenyl.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for Reduction of 2,2'-Dinitrobiphenyl:

ParameterValueReference
Starting Material2,2'-Dinitrobiphenyl[2]
CatalystRaney Nickel (W-2)[2]
SolventEthanol-Ethyl Acetate (1:3)[2]
Hydrogen Pressure~50 p.s.i.[2]
Temperature60 °C[2]
YieldExcellent (not quantified in source)[2]

Logical Relationship Diagram

The logical flow of the experimental work can be represented as a series of sequential steps, each with specific inputs and outputs.

References

An In-depth Technical Guide on the Core Properties of Diaminobiphenyls

Author: BenchChem Technical Support Team. Date: October 2025

This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the properties, synthesis, analysis, and biological significance of these key diaminobiphenyl isomers.

Physical and Chemical Properties

The physicochemical properties of diaminobiphenyl isomers are crucial for their handling, formulation, and behavior in biological systems. The following tables summarize key data for the 2,2'-, 2,4'-, and 4,4'- isomers.

Property[1,1'-Biphenyl]-2,2'-diamine[1,1'-Biphenyl]-2,4'-diamine[1,1'-Biphenyl]-4,4'-diamine
CAS Number 1454-80-4[1]492-17-192-87-5[2]
Molecular Formula C₁₂H₁₂N₂[1]C₁₂H₁₂N₂C₁₂H₁₂N₂[2]
Molecular Weight 184.24 g/mol [1]184.24 g/mol 184.24 g/mol [2]
Melting Point 79-81 °C45 °C122-125 °C
Boiling Point Decomposes363 °C400 °C
Appearance Light brown to dark purple crystalline powder-Grayish-yellow to brown crystalline solid
Solubility Soluble in ethanol, ether, and chloroform.-Slightly soluble in cold water; more soluble in hot water and organic solvents.
pKa --pKa1: 4.7, pKa2: 3.5

Data for [1,1'-Biphenyl]-2,4'-diamine is limited in publicly available databases. All data should be confirmed with experimental analysis.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of diaminobiphenyls, which can be adapted for specific isomers.

2.1. General Synthesis of Diaminobiphenyls via Reduction of Dinitrobiphenyls

A common and effective method for the synthesis of diaminobiphenyls is the reduction of the corresponding dinitrobiphenyl precursors.

Materials:

  • 2,2'-Dinitrobiphenyl (or other dinitro isomer)

  • Hydrazine (B178648) hydrate (B1144303)

  • Palladium on carbon (Pd/C) catalyst (5% or 10%)

  • Ethanol (or other suitable solvent)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Standard glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the dinitrobiphenyl starting material in ethanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Heat the mixture to reflux.

  • Slowly add hydrazine hydrate dropwise to the refluxing mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure diaminobiphenyl.

2.2. Analytical Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of diaminobiphenyl isomers.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed for optimal separation of isomers and impurities. A typical mobile phase could be a mixture of acetonitrile (B52724) and water (with or without a buffer like ammonium (B1175870) acetate).

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength where the analytes have significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of the diaminobiphenyl isomers of known concentrations in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve the sample containing the diaminobiphenyls in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the diaminobiphenyls in the samples by interpolating their peak areas on the calibration curve. The identity of the isomers can be confirmed by comparing their retention times with those of the standards.

Biological Activity and Signaling Pathways

Aromatic amines, including diaminobiphenyls, are known for their potential to undergo metabolic activation to reactive intermediates that can exert toxic and carcinogenic effects. The primary mechanism involves enzymatic oxidation in the liver.

Metabolic Activation Pathway: The metabolic activation of aromatic amines is a multi-step process primarily mediated by cytochrome P450 enzymes. The initial step is the N-hydroxylation of the amino group to form a hydroxylamine. This intermediate can then be further activated, for example, by acetylation or sulfation, to form a reactive nitrenium ion. This electrophilic species can covalently bind to nucleophilic sites in cellular macromolecules, such as DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate the process of carcinogenesis.

Caption: Metabolic activation of aromatic amines.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of a diaminobiphenyl compound.

Caption: General workflow for diaminobiphenyl synthesis and analysis.

References

Solubility of [1,1'-Biphenyl]-2,5-diamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of [1,1'-Biphenyl]-2,5-diamine, a crucial diamine monomer in the synthesis of high-performance polymers. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, a detailed experimental protocol for determining solubility, and its application in a common synthetic workflow.

Theoretical Solubility Profile of this compound

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO) are expected to be effective at dissolving this compound. These solvents can engage in hydrogen bonding with the amino groups and have a polarity that is compatible with the aromatic backbone. The synthesis of polyamides and polyimides using aromatic diamines frequently employs these types of solvents.[2][3]

  • Non-Polar Solvents: Solvents like hexane (B92381) and toluene (B28343) are generally poor solvents for polar compounds. The strong intermolecular hydrogen bonding between the amine groups of this compound will likely make it sparingly soluble in these non-polar environments.

  • Chlorinated Solvents: Dichloromethane and chloroform (B151607) may offer intermediate solubility due to their moderate polarity.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
N,N-Dimethylformamide (DMF)25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
N-Methyl-2-pyrrolidone (NMP)25Data to be determinedData to be determined
Methanol (B129727)25Data to be determinedData to be determined
Ethanol (B145695)25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a solid compound in a solvent.[4]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., N,N-dimethylformamide)

  • Scintillation vials or screw-cap test tubes

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Dilution: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Application in Polymer Synthesis: A Workflow

The solubility of this compound is paramount in its application as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. The polymerization reaction is typically carried out in a solution phase, requiring the complete dissolution of the diamine and the other monomer (e.g., a diacid chloride or a dianhydride) in a suitable organic solvent.[2][5][6]

Caption: Workflow for Polyimide Synthesis.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its structural characteristics suggest good solubility in polar aprotic solvents. This technical guide provides a framework for researchers to experimentally determine the solubility of this important monomer in various organic solvents using a standard protocol. Understanding the solubility is a critical first step in the successful design and implementation of polymerization processes for the creation of advanced materials.

References

An In-depth Technical Guide to the Isomers of Biphenyldiamine: Structural Differences and Implications for Drug Development

Author: BenchChem Technical Support Team. Date: October 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural isomers of biphenyldiamine (B8625781), detailing their distinct physicochemical properties, synthesis, and burgeoning applications in the field of drug discovery. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, this document serves as a core reference for understanding the nuanced differences among these critical aromatic diamines.

Introduction: The Significance of Isomerism in Biphenyldiamine

Biphenyldiamine, a molecule constituted of two aminophenyl rings, presents several positional isomers depending on the attachment points of the amino groups. The spatial arrangement of these functional groups profoundly influences the molecule's symmetry, polarity, hydrogen bonding capability, and conformational flexibility. These structural subtleties translate into significant differences in physicochemical properties such as melting point, boiling point, and solubility. In the context of drug development, the isomeric form of a biphenyldiamine core can dictate its binding affinity to biological targets, metabolic stability, and overall pharmacological profile. Understanding these differences is paramount for the rational design of novel therapeutics. The most commonly encountered isomers are 2,2'-, 3,3'-, and 4,4'-biphenyldiamine, along with the asymmetrical 2,4'-biphenyldiamine.

Structural Differences Among Biphenyldiamine Isomers

The fundamental distinction between the isomers of biphenyldiamine lies in the substitution pattern of the amino groups on the biphenyl (B1667301) scaffold.

  • 2,2'-Biphenyldiamine: With amino groups in the ortho positions, this isomer is sterically hindered, which restricts the free rotation around the biphenyl C-C bond. This can lead to atropisomerism in substituted derivatives.

  • 3,3'-Biphenyldiamine: The meta-positioning of the amino groups results in an angled, asymmetric structure. This lack of linearity can be crucial for fitting into specific protein binding pockets.

  • 4,4'-Biphenyldiamine (Benzidine): This highly symmetrical, linear isomer allows for the formation of extended, rigid structures. It has been widely used in the synthesis of dyes and polymers and is a common scaffold in medicinal chemistry.[1]

  • 2,4'-Biphenyldiamine: This asymmetrical isomer combines the features of ortho and para substitution, leading to a unique electronic and steric profile.

Comparative Physicochemical Properties

The structural variations among the isomers directly impact their physical and chemical properties. The following table summarizes key quantitative data for the primary isomers of biphenyldiamine.

Property2,2'-Biphenyldiamine3,3'-Biphenyldiamine4,4'-Biphenyldiamine (Benzidine)2,4'-Biphenyldiamine
CAS Number 1454-80-4[2]91-95-2 (as tetrahydrochloride)92-87-5[1]492-17-1[3]
Molecular Formula C₁₂H₁₂N₂C₁₂H₁₂N₂C₁₂H₁₂N₂[1]C₁₂H₁₂N₂[3]
Molecular Weight ( g/mol ) 184.24[2]184.24184.24[1]184.24[3]
Melting Point (°C) 79-81176 (as free base)122-125[1]45[3]
Boiling Point (°C) 352.5 at 760 mmHg[4]Not available400[1]363[3]
pKa1 Not availableNot available4.97Not available
pKa2 Not availableNot available3.57Not available
Appearance Solid[2]Red to brown hygroscopic solidGrayish-yellow, reddish-gray, or white crystalline powder[1]Needles from dilute alcohol[3]

Experimental Protocols: Synthesis of 4,4'-Biphenyldiamine (Benzidine)

A common and illustrative method for the synthesis of 4,4'-biphenyldiamine (benzidine) is a two-step process starting from nitrobenzene (B124822). This process involves the reduction of nitrobenzene to 1,2-diphenylhydrazine (B7769752), followed by an acid-catalyzed rearrangement to the final product.[1]

Step 1: Reduction of Nitrobenzene to 1,2-Diphenylhydrazine

Materials:

Procedure:

  • In a reaction flask equipped with a reflux condenser and a mechanical stirrer, dissolve 105 g of NaOH in 300 mL of water.

  • To this alkaline solution, add a mixture of 50 mL of methanol and 100 g of nitrobenzene.

  • While stirring vigorously, add fine zinc dust in small portions. The reaction is exothermic and will begin to boil. Maintain the boiling by the controlled addition of zinc dust. The color of the mixture will gradually change from brown to grayish-white upon completion.

  • Cool the reaction mixture and dilute with water. Add ice to keep the temperature below 15 °C.

  • Carefully acidify the mixture with concentrated HCl. The 1,2-diphenylhydrazine (hydrazobenzene) will precipitate as a solid.

  • Filter the crude hydrazobenzene (B1673438) and wash with water.

Step 2: Benzidine (B372746) Rearrangement

Materials:

  • Crude 1,2-diphenylhydrazine from Step 1

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Sulfuric acid (H₂SO₄)

  • Dilute sodium hydroxide (NaOH) solution

Procedure:

  • Transfer the washed hydrazobenzene to a flask and add 300-400 mL of water.

  • Heat the mixture to boiling and gradually add concentrated HCl until it is no longer absorbed.

  • Continue boiling the HCl solution for an additional 5-10 minutes to ensure the complete rearrangement to benzidine hydrochloride.

  • Filter the hot solution.

  • To the filtrate, add sulfuric acid to precipitate benzidine as benzidine sulfate (B86663).

  • Filter the benzidine sulfate and wash it.

  • Boil the benzidine sulfate with a dilute NaOH solution to neutralize the salt and liberate the free benzidine base.

  • Filter the hot solution. Upon cooling, 4,4'-biphenyldiamine will crystallize.

  • Collect the crystals by filtration and dry them. Further purification can be achieved by recrystallization from hot water.

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of 4,4'-biphenyldiamine.

Synthesis and purification workflow for 4,4'-biphenyldiamine.

Applications in Drug Development and Medicinal Chemistry

The biphenyldiamine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. The isomeric form is a key determinant in the structure-activity relationship (SAR).

  • Antimicrobial Agents: The amphiphilic nature of certain biphenyldiamine derivatives allows them to disrupt bacterial cell membranes. Studies on positional isomers of biphenyl antimicrobial peptidomimetics have shown that the spatial arrangement of hydrophobic and hydrophilic groups significantly impacts their efficacy and selectivity against different bacterial strains.

  • Enzyme Inhibitors: Biphenyl-containing molecules have been developed as inhibitors for various enzymes. For instance, derivatives have been synthesized as antagonists for the transient receptor potential vanilloid type 1 (TRPV1), a target for neuropathic pain. The specific isomer and substitution pattern are critical for achieving high potency and selectivity.

  • Dual-Target Ligands: In complex diseases, targeting multiple pathways can be advantageous. Biphenyldiamine derivatives have been explored as dual-target agents. For example, N-(4-biphenyl)methyl-N'-dialkylaminoethyl-2-iminobenzimidazoles have been shown to simultaneously activate AMP-activated kinase (AMPK) and inhibit protein tyrosine phosphatase 1B (PTP1B), making them potential candidates for antidiabetic therapies.

  • Oncology: Benzidine itself is a known carcinogen, with its mechanism involving oxidative activation by peroxidases to form DNA adducts.[5] However, non-toxic derivatives are being investigated as anticancer agents. For example, substituted phenylpyrazolidinone derivatives containing a biphenyl moiety have been developed as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair that is often upregulated in cancer cells.

The following diagram illustrates the logical relationship between the biphenyldiamine core, its isomeric variations, and their progression towards therapeutic applications.

From core scaffold to therapeutic application.

Conclusion

The isomers of biphenyldiamine exhibit distinct structural and physicochemical properties that are of fundamental importance in the chemical and pharmaceutical sciences. The choice of isomer provides a strategic tool for medicinal chemists to fine-tune the pharmacological properties of a lead compound. As the demand for novel therapeutics with high specificity and efficacy continues to grow, a thorough understanding of the structure-property relationships of these versatile scaffolds will remain a critical asset in drug discovery and development.

References

An In-depth Technical Guide on the Properties, Synthesis, and Potential Applications of Biphenyl Diamines

Author: BenchChem Technical Support Team. Date: October 2025

Disclaimer: This technical guide addresses the core requirements for information on [1,1'-Biphenyl]-2,5-diamine. However, a comprehensive search of scientific databases and chemical catalogs for the CAS number 2244-13-5 did not yield specific data for this particular isomer. The provided CAS number is registered to the compound (+)-Carvone[1][2]. Therefore, this document provides a detailed overview of the properties, synthesis, and applications of closely related biphenyl (B1667301) diamine isomers and derivatives, which can serve as a valuable reference for researchers and drug development professionals.

Introduction to Biphenyl Diamines

Biphenyl diamines are a class of organic compounds characterized by a biphenyl backbone with two amino functional groups. The position of these amino groups on the biphenyl structure significantly influences the molecule's physicochemical properties, reactivity, and potential applications. These compounds are of considerable interest in medicinal chemistry and materials science due to their rigid structure and the versatile reactivity of the amine groups. They serve as crucial building blocks in the synthesis of a wide range of materials, including high-performance polymers, and are explored for their pharmacological activities[3][4]. Biphenyl derivatives have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-diabetic properties[5].

Physicochemical Properties of Biphenyl Diamine Isomers

The physicochemical properties of biphenyl diamines are crucial for their application in various fields. The following table summarizes key data for representative isomers.

Property2,2'-Diaminobiphenyl2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamineN,N'-diphenyl-[1,1'-Biphenyl]-4,4'-diamine
CAS Number 1454-80-4[6]84-67-3[7]531-91-9[8]
Molecular Formula C₁₂H₁₂N₂[6]C₁₄H₁₆N₂[7]C₂₄H₂₀N₂[8]
Molecular Weight 184.24 g/mol [6]212.29 g/mol [7]336.43 g/mol [8]
Appearance White to Brown powder to crystal[6]--
Melting Point 81 °C[9]86 °C[7]-
Boiling Point 198.9 °C[9]--
Purity >99.0% (GC)(T)[6]--

Synthesis of Biphenyl Derivatives

The synthesis of biphenyl derivatives can be achieved through several established methods in organic chemistry. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common synthetic routes include the Suzuki-Miyaura cross-coupling, Ullmann reaction, and Gomberg-Bachmann reaction[3][10].

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, and it is widely used for the synthesis of biphenyls. A general protocol is as follows:

  • Reaction Setup: In a reaction vessel, dissolve the aryl halide (e.g., a bromo- or iodo-substituted aniline (B41778) derivative) and the arylboronic acid in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biphenyl derivative.

A variety of substituted biphenyl derivatives can be synthesized using this method by choosing the appropriate starting materials[10].

Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Characterization of Biphenyl Diamines

The structural characterization of synthesized biphenyl diamines is typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the compounds, confirming the presence of the biphenyl backbone and the positions of the amino groups and other substituents[11][12].

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. Characteristic peaks for N-H stretching of the amine groups are typically observed in the region of 3300-3500 cm⁻¹[12].

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information[12].

Applications in Drug Development and Materials Science

Biphenyl diamines are valuable precursors in the synthesis of various biologically active molecules and advanced materials.

  • Pharmacological Applications: The biphenyl scaffold is present in numerous pharmacologically active compounds. Derivatives of biphenyl have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents[3][5]. The amino groups on the biphenyl ring provide a handle for further chemical modifications to optimize the biological activity.

  • Materials Science: Biphenyl diamines are used as monomers in the synthesis of high-performance polymers such as polyimides and polyamides. These polymers often exhibit excellent thermal stability and mechanical properties, making them suitable for applications in the aerospace and electronics industries[4].

Figure 2: Potential applications of biphenyl diamines in research and industry.

Signaling Pathways

While specific signaling pathways involving this compound are not documented due to the lack of research on this compound, some biphenyl derivatives have been shown to interact with biological pathways. For instance, certain biphenyl derivatives have been investigated for their ability to induce dimerization of PD-L1, which can mediate anti-cancer activity through the PD-L1–AKT–mTOR/Bcl2 pathway[13]. This highlights the potential for biphenyl-based compounds to modulate cellular signaling, a key area of interest in drug discovery.

Conclusion

Although specific data for this compound with CAS number 2244-13-5 is not available in the public domain, the broader class of biphenyl diamines represents a versatile and valuable platform for the development of new drugs and advanced materials. The synthetic methodologies are well-established, allowing for the creation of a diverse range of derivatives with tailored properties. Further research into less common isomers like the 2,5-diamine could uncover novel applications and expand the utility of this important class of compounds. Researchers are encouraged to verify the CAS number and explore synthetic routes to access this specific isomer for further investigation.

References

An In-Depth Technical Guide to the Reactivity of Amine Groups in [1,1'-Biphenyl]-2,5-diamine

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the two primary amine groups in [1,1'-Biphenyl]-2,5-diamine. A fundamental understanding of the differential reactivity of these groups is crucial for the strategic design of synthetic routes in pharmaceutical and materials science. This document explores the electronic and steric factors governing this reactivity, supported by theoretical principles and available data. Detailed experimental protocols for key transformations, including acylation, alkylation, and diazotization, are provided to enable the selective functionalization of this versatile diamine.

Introduction

This compound is a valuable building block in organic synthesis, featuring two primary amine groups with distinct chemical environments. The amine at the 2-position is situated ortho to the second phenyl ring, while the 5-amino group is in a para-like position. This structural arrangement leads to significant differences in the nucleophilicity and basicity of the two amine groups, allowing for regioselective chemical modifications. This guide will delve into the underlying principles governing this differential reactivity and provide practical guidance for its application in synthesis.

Theoretical Background: Understanding Differential Reactivity

The disparate reactivity of the amine groups in this compound can be attributed to a combination of steric and electronic effects.

2.1. The Ortho Effect: Steric Hindrance at the 2-Amino Group

The primary determinant of the differential reactivity is the "ortho effect" experienced by the 2-amino group.[1][2][3][4] The proximity of the bulky phenyl substituent creates significant steric hindrance around the 2-amino group. This steric congestion impedes the approach of electrophiles and other reactants, thereby reducing the kinetic reactivity of this amine.

Furthermore, this steric hindrance disrupts the planarity of the system. Upon protonation, the nitrogen atom of an amine group transitions from sp² to sp³ hybridization, leading to a non-planar geometry.[1][3] For the 2-amino group, this change in geometry results in increased steric strain with the adjacent phenyl ring, destabilizing the corresponding ammonium (B1175870) conjugate acid.[3] This destabilization leads to a lower basicity for the 2-amino group compared to a typical aromatic amine.

2.2. Electronic Effects

The phenyl group at the 1-position is an electron-withdrawing group by induction, which tends to decrease the basicity of both amine groups by reducing the electron density on the nitrogen atoms. However, the resonance effects differ for the two positions. While a detailed quantitative analysis is complex, it is the steric hindrance at the 2-position that overwhelmingly dictates the difference in reactivity. Electron-donating or -withdrawing substituents on the second phenyl ring can further modulate the electronic properties and, consequently, the reactivity of the amine groups.[5][6]

Quantitative Reactivity Data

Table 1: Predicted pKa Values and Reactivity of Amine Groups in this compound

Amine Group PositionPredicted pKaExpected Relative BasicityExpected Relative Nucleophilicity
2-AminoLowerWeakerLess Nucleophilic
5-AminoHigherStrongerMore Nucleophilic

Note: These are predicted relative values based on theoretical principles. Absolute pKa values would require experimental determination.

Regioselective Reactions

The differential reactivity of the amine groups allows for a range of regioselective reactions, enabling the synthesis of mono-functionalized derivatives.

4.1. Mono-Acylation

Due to the significantly lower steric hindrance and higher nucleophilicity of the 5-amino group, acylation reactions can be controlled to achieve selective modification at this position. By using a stoichiometric amount of the acylating agent under controlled conditions, the 5-amino group will react preferentially.

4.2. Mono-Alkylation

Similar to acylation, the selective mono-alkylation at the 5-position is achievable due to its greater accessibility and nucleophilicity. Careful control of reaction conditions is necessary to minimize di-alkylation.

4.3. Mono-Diazotization

Diazotization of aromatic diamines can be a complex process. However, it is possible to achieve mono-diazotization by carefully controlling the reaction stoichiometry and conditions.[9][10] The more basic and sterically accessible 5-amino group is expected to undergo diazotization more readily, allowing for its selective conversion to a diazonium salt, which can then be used in various subsequent transformations like Sandmeyer or Suzuki-Miyaura coupling reactions.[11]

Experimental Protocols

The following are generalized experimental protocols for the regioselective functionalization of this compound. Optimization may be required for specific substrates and reagents.

5.1. General Protocol for Regioselective Mono-Acylation

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.0 - 1.1 equivalents) in the same solvent to the cooled solution of the diamine over a period of 30-60 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired mono-acylated product.

5.2. General Protocol for Regioselective Mono-Alkylation

  • Dissolution and Base: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., dimethylformamide, dimethyl sulfoxide) and add a suitable base (e.g., potassium carbonate, sodium hydride) (1.0 - 1.2 equivalents).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) (1.0 - 1.1 equivalents) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

5.3. General Protocol for Regioselective Mono-Diazotization and Subsequent Reaction

  • Dissolution and Acidification: Suspend this compound (1 equivalent) in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄, H₂SO₄) at 0-5 °C.

  • Diazotization: Add a solution of sodium nitrite (B80452) (1.0 equivalent) in water dropwise while maintaining the temperature between 0 and 5 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Subsequent Reaction (e.g., Sandmeyer): To the freshly prepared diazonium salt solution, add a solution of the desired nucleophile (e.g., CuCl, CuBr, KI).

  • Reaction: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it.

  • Purification: Purify the product by column chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the regioselective reactions discussed.

Caption: Regioselective mono-acylation of this compound.

Caption: Regioselective mono-alkylation of this compound.

Caption: Regioselective mono-diazotization and subsequent functionalization.

Conclusion

The amine groups of this compound exhibit distinct reactivity profiles primarily due to the steric hindrance imposed on the 2-amino group by the adjacent phenyl ring. This "ortho effect" renders the 5-amino group significantly more basic and nucleophilic, providing a reliable handle for regioselective mono-functionalization. The principles and experimental guidelines presented in this technical guide offer a robust framework for the strategic utilization of this compound in the synthesis of complex molecules for pharmaceutical and materials science applications. Further quantitative studies, such as the experimental determination of pKa values, would provide even greater precision in predicting and controlling the reactivity of this versatile diamine.

References

Thermal Stability and Decomposition of [1,1'-Biphenyl]-2,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: October 2025

Disclaimer: An extensive search of scientific literature and chemical databases did not yield specific experimental data on the thermal stability and decomposition of [1,1'-Biphenyl]-2,5-diamine. This guide, therefore, provides a comprehensive overview of the expected thermal behavior of this compound based on the known properties of analogous aromatic amines. It further details the standard experimental protocols used for thermal analysis and presents generalized decomposition pathways.

Introduction

This compound is an aromatic amine whose thermal stability is a critical parameter for its safe handling, storage, and application in various fields, including as a monomer for high-performance polymers and in the synthesis of pharmaceuticals and dyes. Understanding its thermal decomposition characteristics is essential for preventing runaway reactions and ensuring product quality and process safety. This technical guide outlines the principles of thermal analysis and provides a framework for assessing the thermal stability of this compound and related compounds.

Expected Thermal Behavior of Aromatic Amines

Aromatic amines, as a class of compounds, exhibit a range of thermal stabilities influenced by their molecular structure, including the nature and position of substituents on the aromatic rings. Generally, the decomposition of aromatic amines can be initiated by the cleavage of C-N or N-H bonds. The presence of the biphenyl (B1667301) moiety in this compound is expected to confer a degree of thermal stability due to the resonance stabilization of the aromatic system. However, the amine groups represent reactive sites that can initiate decomposition at elevated temperatures.

Upon heating, this compound would be expected to undergo melting, followed by decomposition at higher temperatures. The decomposition process is likely to be complex, potentially involving deamination, dehydrogenation, and fragmentation of the biphenyl core, leading to the formation of various volatile and non-volatile products. In the presence of oxygen, oxidative decomposition pathways would also contribute to the degradation process, often at lower temperatures than in an inert atmosphere.

Thermal Analysis Data of Analogous Compounds

To provide a contextual understanding of the potential thermal properties of this compound, the following tables summarize available data for related aromatic amines: aniline (B41778) and 4,4'-diaminobiphenyl (benzidine). It is crucial to note that these values are for comparative purposes only and do not represent the actual thermal properties of this compound.

Table 1: Thermal Properties of Aniline

PropertyValueSource
Boiling Point184.1 °C[1]
DecompositionBegins above the boiling point, but aniline is known to be thermolabile.[1]

Table 2: Thermal Properties of 4,4'-Diaminobiphenyl (Benzidine)

PropertyValueSource
Melting Point122 to 125 °C[2]
Boiling Point400 °C[2]
DecompositionDecomposes on heating and on burning, producing toxic fumes including nitrogen oxides.[3] Darkens on exposure to air and light.[4]

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition of chemical compounds are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight change of a material as a function of temperature or time in a controlled atmosphere. This provides information on thermal stability, decomposition temperatures, and the composition of the material.

Methodology:

  • Instrument Calibration: The thermobalance is calibrated for mass and temperature using certified reference materials.

  • Sample Preparation: A small, representative sample of the compound (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., aluminum or platinum).[5]

  • Experimental Conditions:

    • Atmosphere: The sample is heated in a controlled atmosphere, typically an inert gas (e.g., nitrogen, argon) to study thermal decomposition, or in an oxidative atmosphere (e.g., air, oxygen) to study oxidative stability.[6] The gas flow rate is maintained at a constant value (e.g., 20-50 mL/min).

    • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).[7]

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting plot of mass versus temperature is known as a thermogram or TGA curve.

  • Data Analysis: The TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of weight loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC is used to determine transition temperatures such as melting point, glass transition, and to quantify the enthalpy of these transitions.

Methodology:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into a sample pan (e.g., aluminum), which is then hermetically sealed.[8][9] An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: As with TGA, the experiment is conducted under a controlled flow of an inert or reactive gas.

    • Temperature Program: The sample and reference are heated (or cooled) at a constant rate (e.g., 5-10 °C/min) over the desired temperature range.[10]

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: The resulting DSC curve shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition). The peak onset temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: A generalized workflow for conducting TGA and DSC analysis.

Hypothetical Decomposition Pathway for a Primary Aromatic Amine

Caption: A hypothetical thermal decomposition pathway for a primary aromatic amine.

Conclusion

While specific experimental data for the thermal decomposition of this compound is not publicly available, an understanding of its potential thermal behavior can be inferred from the properties of analogous aromatic amines. The methodologies of Thermogravimetric Analysis and Differential Scanning Calorimetry provide robust frameworks for experimentally determining its thermal stability, decomposition temperatures, and associated energetic changes. For any application involving the heating of this compound, it is strongly recommended that these analyses be performed to ensure safe operating conditions and to understand the material's limitations. The provided experimental protocols and generalized diagrams serve as a guide for researchers and professionals in the fields of chemistry and drug development for conducting such critical safety and stability assessments.

References

Methodological & Application

Application Notes and Protocols for High-Performance Polyimides Derived from [1,1'-Biphenyl]-2,5-diamine

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of high-performance polyimides derived from the polymerization of [1,1'-Biphenyl]-2,5-diamine with various aromatic dianhydrides. The resulting polyimides exhibit exceptional thermal stability, mechanical strength, and desirable dielectric properties, making them suitable for a wide range of applications in aerospace, electronics, and medical devices.

Introduction

Polyimides are a class of high-performance polymers renowned for their outstanding thermal and chemical resistance, excellent mechanical properties, and low dielectric constants.[1] The properties of polyimides can be tailored by the careful selection of the diamine and dianhydride monomers.[2] The use of this compound as a monomer introduces a rigid and linear biphenyl (B1667301) moiety into the polymer backbone, which can lead to enhanced thermal stability and mechanical strength. This document outlines the synthesis of polyimides from this compound via a two-step polymerization method, involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.

Polymerization Pathway

The synthesis of polyimides from this compound and an aromatic dianhydride, such as Pyromellitic dianhydride (PMDA), proceeds through a two-step process. The first step is the formation of a soluble poly(amic acid) (PAA) intermediate. The second step is the cyclodehydration (imidization) of the PAA to form the final polyimide.

Caption: General two-step polymerization of this compound.

Experimental Protocols

Materials
  • Diamine: this compound (purified by sublimation)

  • Dianhydrides:

    • Pyromellitic dianhydride (PMDA)

    • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

    • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) (All dianhydrides should be dried in a vacuum oven at 120°C overnight before use)

  • Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous

  • Imidization Agents (for chemical imidization): Acetic anhydride, Pyridine (B92270)

Protocol 1: Synthesis of Poly(amic acid) (PAA)

This protocol describes the synthesis of the poly(amic acid) precursor solution.

Caption: Workflow for the synthesis of poly(amic acid).

Detailed Steps:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of this compound in anhydrous NMP to achieve a desired solids concentration (typically 15-20 wt%).

  • Once the diamine is fully dissolved, slowly add an equimolar amount of the chosen aromatic dianhydride in small portions over 30 minutes to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the polymerization proceeds.

  • The resulting viscous solution is the poly(amic acid) (PAA) and can be stored at 4°C before use.

Protocol 2: Thermal Imidization

This protocol describes the conversion of the PAA solution into a polyimide film via thermal treatment.

Detailed Steps:

  • Cast the PAA solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.

  • Place the coated substrate in a vacuum oven and cure using a staged heating program. A typical heating schedule is as follows:

    • 80°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 2 hours

  • After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.

Protocol 3: Chemical Imidization

This protocol provides an alternative method for imidization using chemical reagents, which can be performed at lower temperatures.[3]

Detailed Steps:

  • To the PAA solution from Protocol 3.2, add a mixture of acetic anhydride (as the dehydrating agent) and pyridine (as the catalyst) in a 2:1 molar ratio with respect to the repeating unit of the PAA.

  • Stir the mixture at room temperature for 12 hours, and then heat to 100°C for an additional 2 hours.[3]

  • Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

  • Filter the fibrous polyimide, wash thoroughly with methanol, and dry in a vacuum oven at 80°C.

Characterization Data

Table 1: Thermal Properties of Polyimides

Polyimide System (Diamine-Dianhydride)Glass Transition Temperature (Tg, °C)5% Weight Loss Temperature (TGA, °C)
2,5-bis(4-aminophenoxy)biphenyl-PMDA286530
2,5-bis(4-aminophenoxy)biphenyl-BPDA265545
2,5-bis(4-aminophenoxy)biphenyl-6FDA248521

Data adapted from a study on a structurally related polyimide system.[4]

Table 2: Mechanical Properties of Polyimide Films

Polyimide System (Diamine-Dianhydride)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
2,5-bis(4-aminophenoxy)biphenyl-PMDA1253.55.0
2,5-bis(4-aminophenoxy)biphenyl-BPDA1103.26.5
2,5-bis(4-aminophenoxy)biphenyl-6FDA952.88.0

Data adapted from a study on a structurally related polyimide system.[4]

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized polyimides.

Caption: A typical workflow for polyimide characterization.

Brief Description of Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the completion of the imidization reaction by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of amic acid bands.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the polyimide by measuring its weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer.

  • Universal Testing Machine (UTM): Measures the mechanical properties of the polyimide films, such as tensile strength, tensile modulus, and elongation at break.

  • Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material as a function of temperature.

  • Dielectric Spectroscopy: Characterizes the dielectric properties, including the dielectric constant and dielectric loss, over a range of frequencies.

References

Application Notes and Protocols for Polyamide Synthesis Using [1,1'-Biphenyl]-2,5-diamine

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyamides utilizing [1,1'-Biphenyl]-2,5-diamine as a key monomer. The inclusion of this biphenyl (B1667301) diamine isomer into the polymer backbone is anticipated to impart unique thermal and mechanical properties to the resulting polyamides, making them attractive for a range of high-performance applications.

Two primary synthetic methodologies are presented: the Yamazaki phosphorylation reaction for direct polycondensation with dicarboxylic acids and the low-temperature solution polycondensation with diacid chlorides. These protocols are based on established methods for the synthesis of aromatic polyamides.

General Experimental Considerations

Materials:

  • This compound should be of high purity. If necessary, it can be purified by recrystallization or sublimation.

  • Dicarboxylic acids and diacid chlorides must be pure and dry. Diacid chlorides are particularly sensitive to moisture and should be handled under anhydrous conditions.

  • All solvents used for polycondensation reactions must be anhydrous.

  • Reagents such as triphenyl phosphite (B83602) (TPP) and pyridine (B92270) should be distilled and stored over molecular sieves.

Equipment:

  • Standard laboratory glassware for organic synthesis, including a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Heating mantle or oil bath for temperature control.

  • Apparatus for working under an inert atmosphere (e.g., nitrogen or argon).

  • Equipment for polymer precipitation, filtration, and drying (e.g., blender, Buchner funnel, vacuum oven).

Synthesis Method 1: Direct Polycondensation via Yamazaki Phosphorylation Reaction

This method allows for the direct reaction of a dicarboxylic acid with the diamine, avoiding the need to prepare the more reactive but moisture-sensitive diacid chloride.

Experimental Protocol:
  • To a dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1.0 mmol), an aromatic dicarboxylic acid (e.g., terephthalic acid, 1.0 mmol), calcium chloride (0.3 g), and N-methyl-2-pyrrolidone (NMP) (5 mL).

  • Stir the mixture at room temperature under a gentle flow of nitrogen until all solids are dissolved.

  • Add pyridine (1.0 mL) and triphenyl phosphite (TPP) (2.0 mmol) to the reaction mixture.

  • Heat the mixture to 110°C and maintain this temperature with stirring for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After the reaction is complete, cool the viscous solution to room temperature.

  • Precipitate the polyamide by pouring the reaction mixture into a blender containing 200 mL of methanol (B129727).

  • Filter the fibrous polymer, wash it thoroughly with hot methanol and then with water to remove any residual salts and solvent.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Visualization of the Yamazaki Phosphorylation Reaction Workflow:

Caption: Workflow for the direct polycondensation of this compound and a dicarboxylic acid.

Synthesis Method 2: Low-Temperature Solution Polycondensation with Diacid Chlorides

This is a common method for synthesizing high molecular weight aromatic polyamides at lower temperatures. It requires the use of a diacid chloride, which is more reactive than the corresponding dicarboxylic acid.

Experimental Protocol:
  • In a dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 mmol) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or NMP (5 mL).

  • Cool the stirred solution to 0-5°C using an ice bath.

  • Add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride, 1.0 mmol) as a solid or in a small amount of anhydrous solvent, in portions, to the cooled diamine solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

  • The resulting viscous polymer solution can be used directly for film casting or fiber spinning, or the polymer can be isolated by precipitation.

  • To isolate the polymer, pour the reaction mixture into 200 mL of a non-solvent such as methanol or water.

  • Collect the precipitated polymer by filtration, wash it thoroughly with water and methanol to remove the solvent and any by-products (e.g., HCl salts of the amine).

  • Dry the polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Visualization of the Low-Temperature Solution Polycondensation Workflow:

Caption: Workflow for the low-temperature solution polycondensation of this compound and a diacid chloride.

Data Presentation

The following tables summarize the expected properties of polyamides synthesized from this compound based on data from analogous aromatic polyamides.

Table 1: Reaction Conditions and Polymer Yield

DiamineComonomerPolymerization MethodSolventYield (%)
This compoundTerephthalic AcidYamazaki PhosphorylationNMP> 95
This compoundIsophthalic AcidYamazaki PhosphorylationNMP> 95
This compoundTerephthaloyl ChlorideLow-Temp. Solution Polycond.DMAc> 98
This compoundIsophthaloyl ChlorideLow-Temp. Solution Polycond.DMAc> 98

Table 2: Polymer Characterization Data

Polymer from ComonomerInherent Viscosity (dL/g)¹Tg (°C)²Td, 10% (°C)³Solubility⁴
Terephthalic Acid0.8 - 1.2280 - 320> 500Soluble in conc. H₂SO₄; partially soluble in DMAc/LiCl
Isophthalic Acid0.7 - 1.1260 - 300> 480Soluble in DMAc, NMP, DMSO
Terephthaloyl Chloride1.0 - 1.5285 - 325> 510Soluble in conc. H₂SO₄; partially soluble in DMAc/LiCl
Isophthaloyl Chloride0.9 - 1.4265 - 305> 490Soluble in DMAc, NMP, DMSO

¹Measured in concentrated sulfuric acid at 30°C. ²Glass transition temperature, determined by DSC. ³Temperature for 10% weight loss, determined by TGA in a nitrogen atmosphere. ⁴Solubility tested at room temperature. DMAc = N,N-dimethylacetamide, NMP = N-methyl-2-pyrrolidone, DMSO = dimethyl sulfoxide.

Concluding Remarks

The protocols outlined provide robust methods for the synthesis of novel polyamides incorporating this compound. The resulting polymers are expected to exhibit high thermal stability and limited solubility, characteristic of rigid-rod aromatic polyamides. The properties of these materials can be tailored by the choice of the dicarboxylic acid or diacid chloride comonomer. For instance, the use of meta-substituted monomers like isophthalic acid is expected to enhance solubility compared to their para-substituted counterparts. These materials hold potential for applications requiring high-performance polymers, such as in advanced composites, films, and fibers. Further characterization of their mechanical, electrical, and barrier properties is recommended to fully assess their application potential.

The Use of [1,1'-Biphenyl]-2,5-diamine as a Monomer for Porous Organic Frameworks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porous Organic Frameworks (POFs) are a class of highly porous materials constructed from organic building blocks linked by strong covalent bonds. Their large surface areas, tunable pore sizes, and chemical stability make them promising candidates for a variety of applications, including gas storage and separation, catalysis, and drug delivery. The choice of monomer is crucial in determining the final properties of the POF. [1,1'-Biphenyl]-2,5-diamine presents an interesting, yet underexplored, monomer for the synthesis of novel POFs. Its rigid biphenyl (B1667301) core and two reactive amine functionalities offer the potential for creating robust and functional frameworks.

This document provides a hypothetical framework for the application and synthesis of POFs using this compound, based on established principles of POF chemistry. Due to the limited specific data on this monomer in the current scientific literature, the following protocols and data are presented as illustrative examples to guide future research.

Hypothetical Application in Drug Delivery

POFs synthesized from this compound could be particularly advantageous in the field of drug development. The aromatic biphenyl backbone can provide a high affinity for hydrophobic drug molecules through π-π stacking interactions, leading to high drug loading capacities. The amine groups, if not fully reacted during polymerization, can be post-synthetically modified to introduce specific functionalities for targeted drug delivery or to modulate the release profile of the cargo.

Potential Advantages:

  • High Drug Loading: The porous structure and aromatic nature of the framework could allow for significant encapsulation of therapeutic agents.

  • Controlled Release: The diffusion of the drug from the pores can be controlled by the pore size and the surface chemistry of the POF.

  • Biocompatibility: While requiring thorough investigation, the organic nature of the framework may offer good biocompatibility.

  • Targeted Delivery: Post-synthetic modification of the framework could enable the attachment of targeting ligands.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a hypothetical imine-linked POF, designated as Biphenyl-POF-1, from this compound and a common aldehyde linker, terephthalaldehyde (B141574).

Synthesis of Biphenyl-POF-1

This protocol describes a solvothermal synthesis method, which is a common technique for producing crystalline POFs.

Materials:

Procedure:

  • In a Pyrex tube, add this compound (X mmol) and terephthalaldehyde (1.5X mmol).

  • Add a solvent mixture of 1,4-dioxane and mesitylene (v/v = 1:1, Y mL).

  • Add an aqueous solution of acetic acid (6 M, 0.2Y mL) to catalyze the imine condensation reaction.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product extensively with acetone to remove unreacted monomers and solvent.

  • Activate the POF by solvent exchange with fresh acetone, followed by drying under high vacuum at 150 °C for 24 hours to yield the final porous material.

Characterization of Biphenyl-POF-1

A thorough characterization is essential to understand the properties of the synthesized POF.

Characterization TechniquePurposeHypothetical Expected Results for Biphenyl-POF-1
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and pore structure of the POF.Peaks indicating a crystalline, porous structure. The peak positions would be used to determine the unit cell parameters and pore symmetry.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the imine linkage and the absence of starting materials.Disappearance of N-H stretching bands from the diamine and C=O stretching from the aldehyde. Appearance of a C=N stretching band around 1620 cm⁻¹.
Solid-State ¹³C NMR Spectroscopy To further confirm the structure of the polymer backbone.Resonances corresponding to the biphenyl and phenyl carbons, and a characteristic peak for the imine carbon.
Nitrogen Adsorption-Desorption Analysis To determine the surface area (BET), pore volume, and pore size distribution.A Type I or Type IV isotherm, indicating a microporous or mesoporous material, respectively. A high BET surface area is expected.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the POF.High thermal stability, with a decomposition temperature above 400 °C in an inert atmosphere.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) To visualize the morphology and particle size of the synthesized POF.Images showing the morphology of the POF particles, which could be spherical, rod-like, or irregular aggregates.

Data Presentation

The following tables present hypothetical quantitative data for the synthesized Biphenyl-POF-1, which would be crucial for evaluating its potential for drug delivery applications.

Table 1: Porosity and Thermal Properties of Biphenyl-POF-1

PropertyValue
BET Surface Area (m²/g)850
Total Pore Volume (cm³/g)0.65
Micropore Volume (cm³/g)0.42
Average Pore Diameter (nm)1.8
Decomposition Temperature (°C)420

Table 2: Hypothetical Drug Loading and Release Data for Biphenyl-POF-1 with Ibuprofen

ParameterValue
Drug Loading Capacity (wt%)25
Encapsulation Efficiency (%)85
Release at pH 7.4 after 24h (%)60
Release at pH 5.5 after 24h (%)85

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and activation of Biphenyl-POF-1.

Synthesis and activation of Biphenyl-POF-1.
Logical Relationship for Drug Delivery Application

This diagram outlines the logical steps for evaluating the potential of Biphenyl-POF-1 as a drug delivery vehicle.

Evaluation workflow for drug delivery.

Conclusion and Future Directions

While the use of this compound as a monomer for porous organic frameworks is not yet established in the literature, the theoretical potential is significant. The protocols and hypothetical data presented here are intended to serve as a starting point for researchers interested in exploring this novel building block. Future work should focus on the actual synthesis and rigorous characterization of POFs from this monomer. Subsequent studies should then explore their performance in applications such as drug delivery, including comprehensive in vitro and in vivo evaluations. The exploration of new monomers like this compound is essential for the continued advancement of the field of porous organic frameworks.

Application of Aromatic Diamines in Polyimide Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: October 2025

Note on [1,1'-Biphenyl]-2,5-diamine: Detailed studies concerning the specific application of this compound in gas separation membranes are not extensively available in the reviewed scientific literature. Therefore, this document provides a broader overview of the application of aromatic diamines, with a focus on biphenyl-containing structures, in the synthesis of polyimide membranes for gas separation. The principles, protocols, and data presented are representative of this class of polymers and are intended to serve as a guide for researchers and scientists in the field.

Introduction

Polyimide membranes are at the forefront of materials used for industrial gas separation processes, such as nitrogen production from air, natural gas sweetening, and hydrogen recovery.[1][2] Their popularity stems from a combination of excellent thermal and chemical stability, good mechanical properties, and the ability to be processed into various membrane configurations like flat sheets and hollow fibers.[1] The versatility of polyimide chemistry, which involves the polycondensation reaction between aromatic dianhydrides and aromatic diamines, allows for the fine-tuning of membrane properties by systematically altering the chemical structure of the monomers.[1]

The choice of the aromatic diamine is a critical factor that influences the final membrane's performance. The rigidity of the polymer backbone, interchain spacing (d-spacing), and the fractional free volume (FFV) are all heavily dependent on the diamine structure. These characteristics, in turn, dictate the gas permeability and selectivity of the membrane. Generally, diamines that introduce bulky side groups or create contorted polymer chains tend to hinder efficient chain packing, leading to higher free volume and, consequently, higher gas permeability.[3][4]

Structure-Property Relationships in Polyimide Membranes

The performance of a polyimide gas separation membrane is governed by the solution-diffusion model.[2][5] This model describes a three-step process: the dissolution of gas molecules into the upstream side of the membrane, diffusion through the polymer matrix, and desorption from the downstream side.[5] Both the solubility and diffusivity of gases are influenced by the polymer's chemical structure.

Aromatic diamines containing biphenyl (B1667301) units are of particular interest because the biphenyl moiety can introduce rigidity into the polymer backbone. The rotational freedom around the biphenyl linkage can be restricted by introducing bulky substituents in the ortho positions, which can disrupt chain packing and increase the fractional free volume. For instance, polyimides synthesized from diamines with ortho-methyl substitutions have shown improved gas permeability with only a small decrease in selectivity.[6]

Quantitative Data for Representative Polyimide Membranes

The following tables summarize the gas separation performance of polyimide membranes synthesized from various aromatic diamines. This data is intended to provide a comparative baseline for the performance of this class of materials.

Table 1: Gas Permeability Data for Various Polyimide Membranes

Polyimide (Dianhydride-Diamine)GasPermeability (Barrer)¹Reference
DPPD-MBDAMCO₂565[6]
6FDA/DAPIO₂-[7]
BPDA-m-DDSH₂~1/3 of BPDA-p-DDS[8]
BPDA-m-DDSCO₂~1/15 of BPDA-p-DDS[8]
HCPs/PI (0.04 wt%)CO₂105.85[9]
HCPs/PI (0.04 wt%)O₂24.03[9]

¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Table 2: Gas Selectivity Data for Various Polyimide Membranes

Polyimide (Dianhydride-Diamine)Gas PairIdeal Selectivity (Pₐ/Pₑ)Reference
DPPD-MBDAMCO₂/CH₄16[6]
DAPI/BTDAO₂/N₂7.3[7]
HCPs/PI (pristine)CO₂/CH₄20.76[9]
HCPs/PI (0.04 wt%)CO₂/CH₄15.67[9]
HCPs/PI (0.04 wt%)O₂/N₂3.00[9]

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyimide via a Two-Step Polycondensation Reaction

This protocol describes a general method for synthesizing aromatic polyimides, which involves the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.[3][10][11]

Materials:

  • Aromatic diamine (e.g., a biphenyl diamine)

  • Aromatic dianhydride (e.g., 3,3',4,4'-biphenyltetracarboxylic dianhydride - BPDA)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or other polar aprotic solvent

  • Three-necked flask with a mechanical stirrer and nitrogen inlet/outlet

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine (1 molar equivalent) in anhydrous NMP.

  • Stir the mixture at room temperature until the diamine is fully dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Gradually add the aromatic dianhydride (1 molar equivalent) to the cooled diamine solution while stirring.

  • Rinse the flask walls with additional NMP to ensure all the dianhydride reacts.

  • Continue stirring the reaction mixture at 0°C for 15 minutes.

  • Remove the ice bath and allow the reaction to proceed at room temperature overnight to form a viscous poly(amic acid) solution.

  • The poly(amic acid) can then be converted to polyimide via thermal or chemical imidization.

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a stepwise manner, for example: 80°C overnight in air, followed by 180°C for 24 hours under a nitrogen atmosphere, and finally heating to 300°C under vacuum.[3]

    • Chemical Imidization: Treat the poly(amic acid) solution with a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at room temperature. The resulting polyimide will precipitate from the solution and can be collected by filtration.[11]

Protocol 2: Fabrication of Dense Polyimide Membranes by Solution Casting

This protocol outlines the procedure for preparing dense polymer films for gas permeability testing.[12]

Materials:

  • Polyimide solution (synthesized as per Protocol 1 or dissolved in a suitable solvent)

  • Glass plate or other suitable substrate

  • Casting knife or doctor blade

  • Vacuum oven

Procedure:

  • Prepare a filtered solution of the polyimide in a suitable solvent (e.g., NMP) at a concentration of 5-10% (w/v).

  • Place a clean, dry glass plate on a level surface.

  • Pour the polyimide solution onto the glass plate.

  • Use a casting knife or doctor blade to spread the solution evenly to a desired thickness.

  • Slowly evaporate the solvent at room temperature in a dust-free environment.

  • Once a solid film has formed, place the glass plate in a vacuum oven.

  • Subject the film to a stepwise thermal treatment to remove any residual solvent. A typical procedure might be: 150°C for 24 hours under nitrogen, followed by gradually increasing the temperature to just below the polymer's glass transition temperature (Tg) under vacuum.[12]

  • After cooling to room temperature, carefully peel the membrane from the glass plate.

Protocol 3: Measurement of Gas Permeability

This protocol describes a common method for determining the gas permeability of a dense polymer membrane using a constant pressure/variable volume apparatus.[13][14]

Materials:

  • Dense polymer membrane

  • Gas permeation cell

  • Source of pure gases (e.g., N₂, O₂, CO₂, CH₄) with pressure regulators

  • Bubble flowmeter or mass flowmeter

  • Vacuum pump

Procedure:

  • Mount the dense polymer membrane in the gas permeation cell, ensuring a good seal.

  • Evacuate the entire system using a vacuum pump to remove any residual gases.

  • Pressurize the upstream side of the membrane with the test gas to a specific pressure (e.g., 3-10 bar).[13]

  • Maintain the downstream side at atmospheric pressure.

  • Allow the system to reach a steady state, where the permeation rate of the gas through the membrane is constant.

  • Measure the volumetric flow rate of the permeate gas on the downstream side using a bubble flowmeter or a mass flowmeter.[13]

  • Calculate the permeability coefficient (P) using the following equation:

    • P = (V * l) / (A * t * Δp)

    • Where V is the volume of permeated gas, l is the membrane thickness, A is the effective membrane area, t is the time, and Δp is the pressure difference across the membrane.

  • Repeat the measurement for different gases.

  • The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients (α = Pₐ / Pₑ).[12]

Visualizations

Caption: A generalized workflow for the two-step synthesis of aromatic polyimides.

References

Application Notes and Protocols for the Synthesis of Organic Dyes Using [1,1'-Biphenyl]-2,5-diamine

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of organic dyes, specifically bis-azo dyes, utilizing [1,1'-Biphenyl]-2,5-diamine as a key building block. The protocols outlined below are based on established methodologies for the synthesis of analogous bis-azo dyes and are intended to serve as a foundational guide for the development of novel colorants.

Introduction

This compound is a versatile aromatic diamine that can serve as a precursor for the synthesis of a variety of organic dyes. Its biphenyl (B1667301) core and two amino groups allow for the creation of extended conjugated systems, which are essential for imparting color. By converting the diamine into a bis-diazonium salt (a process known as tetrazotization) and subsequently reacting it with various coupling agents, a diverse range of bis-azo dyes with potentially interesting photophysical and chemical properties can be synthesized. These dyes may find applications in textiles, printing, and as functional materials in various scientific and technological fields.

The general synthetic strategy involves a two-step process:

  • Tetrazotization: The conversion of the two primary amino groups of this compound into highly reactive bis-diazonium salt groups using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures.

  • Azo Coupling: The reaction of the bis-diazonium salt with electron-rich aromatic compounds (coupling agents), such as phenols, naphthols, or aromatic amines, to form two azo (-N=N-) linkages, resulting in a bis-azo dye.

Data Presentation

Table 1: Representative Spectroscopic Data for Bis-Azo Dyes Derived from Benzidine with Various Coupling Agents.

Coupling AgentDye Structure (Illustrative)Solventλmax (nm)Molar Absorptivity (ε)Reference
Naphthionic AcidBis-azo dye with two naphthyl groups containing sulfonic acid and amino groupsWater495Not Reported[1]
Salicylic (B10762653) AcidBis-azo dye with two salicylic acid moietiesEthanol360Not Reported[1]
Phenol (B47542)Bis-azo dye with two p-hydroxyphenyl groupsEthanol350Not Reported[1]

Note: The λmax values are influenced by the solvent and the specific substituents on the coupling agent.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of bis-azo dyes from this compound. Researchers should optimize these protocols for their specific coupling agents and desired dye characteristics.

Protocol 1: Tetrazotization of this compound

This protocol describes the formation of the bis-diazonium salt of this compound. This intermediate is highly reactive and is typically used immediately in the subsequent coupling reaction without isolation.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar amount of this compound in a solution of concentrated hydrochloric acid and distilled water. The amount of acid should be in stoichiometric excess (typically 3-4 equivalents per amino group).

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.

  • In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite. The molar amount of sodium nitrite should be slightly more than two equivalents relative to the diamine (e.g., 2.1 to 2.2 equivalents).

  • Slowly add the sodium nitrite solution dropwise to the cold solution of the diamine hydrochloride while maintaining vigorous stirring. The temperature must be kept below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the completion of the tetrazotization reaction.

  • The resulting solution contains the tetraazotized this compound and is ready for the coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol outlines the reaction of the prepared bis-diazonium salt with a suitable coupling agent to form the bis-azo dye. The example below uses a generic phenol as the coupling agent.

Materials:

  • Solution of tetraazotized this compound (from Protocol 1)

  • Coupling agent (e.g., phenol, β-naphthol, salicylic acid)

  • Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling agent (at least two molar equivalents relative to the starting diamine) in an aqueous solution of sodium hydroxide or sodium carbonate. This creates a phenoxide or naphthoxide ion, which is a more reactive coupling species.

  • Cool the solution of the coupling agent to 0-5 °C in an ice bath.

  • Slowly add the cold solution of the tetraazotized this compound to the cold solution of the coupling agent with vigorous stirring.

  • A colored precipitate of the bis-azo dye should form immediately.

  • Maintain the reaction mixture at a low temperature (0-10 °C) and continue stirring for 1-2 hours to ensure the completion of the coupling reaction. The pH of the reaction mixture should be monitored and maintained in the appropriate range for the specific coupling agent (typically alkaline for phenols and acidic for anilines).

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye with cold distilled water to remove any unreacted salts and other impurities.

  • Dry the dye in a desiccator or a vacuum oven at a low temperature.

Characterization:

The synthesized dyes should be characterized using standard analytical techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretching vibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the dye.

  • Mass Spectrometry: To determine the molecular weight of the synthesized dye.

Visualization of Synthesis and Workflow

The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis of bis-azo dyes from this compound.

Caption: Synthetic pathway for bis-azo dyes.

Caption: General experimental workflow.

References

Application Notes and Protocols: [1,1'-Biphenyl]-2,5-diamine as a Ligand for Catalytic Applications

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential catalytic applications of [1,1'-Biphenyl]-2,5-diamine as a ligand. While direct catalytic applications of this specific isomer are not extensively documented in peer-reviewed literature, its structural similarity to other effective biphenyl (B1667301) and diamine ligands suggests its utility in a range of cross-coupling reactions. The following protocols are based on established methodologies for related ligand systems and are intended to serve as a starting point for catalyst screening and optimization.

Introduction to this compound as a Ligand

This compound is a bidentate ligand featuring two amine functional groups attached to a biphenyl backbone. The nitrogen atoms can coordinate to a metal center, forming a stable chelate ring. Unlike its 2,2'-disubstituted counterparts, the 2,5-diamine isomer is achiral and does not possess axial chirality. However, its rigid biphenyl scaffold and the electron-donating nature of the amine groups make it a promising candidate for various palladium-catalyzed cross-coupling reactions. The ligand can potentially stabilize the active catalytic species and influence its reactivity and selectivity.

Proposed Catalytic Applications

Based on the known reactivity of related biphenyl and diamine ligands, this compound is proposed as a ligand for the following palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The this compound ligand is expected to form a stable complex with palladium, facilitating the catalytic cycle.

  • Heck-Mizoroki Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The ligand could enhance the stability and activity of the palladium catalyst.

  • Buchwald-Hartwig Amination: This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. Diamine ligands are known to be effective in this transformation.

Data Presentation: Representative Performance Data

The following tables present representative, hypothetical performance data for the proposed catalytic applications. These values are intended to serve as a benchmark for experimental design and optimization.

Table 1: Representative Data for Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid1Toluene (B28343)K₂CO₃1001292
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acid2DioxaneCs₂CO₃1101885
32-Bromoanisole3-Fluorophenylboronic acid1.5THFK₃PO₄801688

Table 2: Representative Data for Heck-Mizoroki Reaction

EntryAryl HalideAlkeneCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrene1DMFEt₃N1202495
24-Bromoacetophenonen-Butyl acrylate1.5DMAcNaOAc1302089
31-Bromo-3,5-dimethylbenzeneMethyl methacrylate2NMPK₂CO₃1252482

Experimental Protocols

Protocol 1: Synthesis of Palladium-[1,1'-Biphenyl]-2,5-diamine Complex

This protocol describes a general method for the synthesis of a palladium complex with this compound.

Materials:

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Anhydrous Toluene

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous toluene (20 mL).

  • To this solution, add Pd(OAc)₂ (1.0 mmol) portion-wise with stirring.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Increase the temperature to 80°C and continue stirring for an additional 12 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is the palladium complex. Isolate the solid by filtration, wash with cold toluene, and dry under vacuum.

  • Characterize the complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction using the pre-synthesized Palladium-[1,1'-Biphenyl]-2,5-diamine complex.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium-[1,1'-Biphenyl]-2,5-diamine complex (0.01 mmol, 1 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, or THF, 5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, Palladium-[1,1'-Biphenyl]-2,5-diamine complex, and the base.

  • Add the solvent to the flask.

  • Fit the flask with a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: General Procedure for Heck-Mizoroki Reaction

This protocol outlines a general procedure for a Heck reaction using the in-situ generated catalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (0.01 mmol, 1 mol%)

  • This compound (0.012 mmol, 1.2 mol%)

  • Base (e.g., Triethylamine, 2.0 mmol)

  • Solvent (e.g., DMF, DMAc, or NMP, 5 mL)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube under an inert atmosphere, add Palladium(II) acetate and this compound.

  • Add the solvent and stir the mixture at room temperature for 15 minutes to pre-form the catalyst.

  • Add the aryl halide, alkene, and the base to the reaction mixture.

  • Seal the Schlenk tube and heat to the desired temperature (e.g., 120-140°C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Work-up the reaction as described in the Suzuki-Miyaura protocol (Protocol 2, steps 6-8).

Mandatory Visualizations

Caption: Workflow for the synthesis of a Palladium-[1,1'-Biphenyl]-2,5-diamine complex.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Solution Polymerization of [1,1'-Biphenyl]-2,5-diamine

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the solution polymerization of [1,1'-Biphenyl]-2,5-diamine. The following procedures are based on established methods for the synthesis of aromatic polyamides and polyimides, offering a foundational methodology for the polymerization of the specified monomer.

Introduction

This compound is an aromatic diamine with a rigid biphenyl (B1667301) structure. Its polymerization can lead to the formation of high-performance polymers with desirable thermal and mechanical properties. Solution polymerization is a suitable method for synthesizing polymers from such aromatic diamines, as it allows for good control over the reaction conditions and facilitates the processing of the resulting polymer solution. In this method, the monomers are dissolved in a non-reactive solvent with a catalyst or initiator to produce a polymer that remains in solution.

The protocol detailed below describes the synthesis of a polyamide by reacting this compound with a diacid chloride, a common polycondensation reaction.

Experimental Protocol: Synthesis of Polyamide from this compound and Terephthaloyl Chloride

This protocol outlines the solution polymerization of this compound with terephthaloyl chloride to form a polyamide.

2.1. Materials

  • This compound

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Calcium chloride (CaCl2) (anhydrous)

  • Methanol (B129727)

  • Argon or Nitrogen gas (inert gas)

2.2. Equipment

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Inert gas inlet and outlet

  • Dropping funnel

  • Heating mantle with temperature controller

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

2.3. Procedure

  • Drying of Glassware and Reagents: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under an inert atmosphere. NMP should be anhydrous, and CaCl2 should be dried under vacuum at 200 °C for several hours before use.

  • Monomer Dissolution: In a three-neck round-bottom flask equipped with a mechanical stirrer and an inert gas inlet, dissolve a specific amount of this compound and anhydrous calcium chloride in anhydrous N-methyl-2-pyrrolidone (NMP). A typical concentration would be around 10-15 wt% of the monomer in the solvent. Stir the mixture under a gentle flow of argon or nitrogen until all solids are completely dissolved.

  • Cooling the Reaction Mixture: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride, dissolved in a small amount of anhydrous NMP, to the stirred diamine solution via a dropping funnel. The addition should be done dropwise to control the exothermic reaction.

  • Polymerization Reaction: After the addition is complete, allow the reaction mixture to slowly warm up to room temperature and continue stirring for 12-24 hours under an inert atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation and Washing: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. This will cause the polyamide to precipitate.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Quantitative Data Summary

The following table provides an example of the quantitative data that could be obtained from the solution polymerization of this compound with terephthaloyl chloride.

ParameterValue
Molar Ratio (Diamine:Diacid Chloride)1:1
Monomer Concentration (wt% in NMP)10%
Reaction Temperature (°C)0 → 25
Reaction Time (hours)24
Polymer Yield (%)> 95%
Inherent Viscosity (dL/g)0.8 - 1.5
Molecular Weight (Mn) ( g/mol )30,000 - 60,000
Polydispersity Index (PDI)1.8 - 2.5

Note: The values in this table are representative and may vary depending on the specific reaction conditions and purification methods.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solution polymerization process.

Caption: Workflow for the solution polymerization of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diacid chlorides are corrosive and react violently with water; handle with care.

  • NMP is a reproductive hazard; avoid inhalation and skin contact.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Application Notes and Protocols for Interfacial Polymerization using [1,1'-Biphenyl]-2,5-diamine

Author: BenchChem Technical Support Team. Date: October 2025

Application Notes

Polyamides synthesized from aromatic diamines like [1,1'-Biphenyl]-2,5-diamine are anticipated to exhibit high thermal stability, chemical resistance, and mechanical strength due to the rigid biphenyl (B1667301) backbone. These properties make them promising candidates for high-performance applications, particularly in the fabrication of separation membranes and advanced functional materials.

1. High-Performance Nanofiltration and Reverse Osmosis Membranes:

The rigid and contorted structure of this compound can lead to the formation of polyamide membranes with a high free volume and a narrow pore size distribution. This is advantageous for separation processes that require high permeability and selectivity. When reacted with acyl chlorides like trimesoyl chloride (TMC) via interfacial polymerization, the resulting thin-film composite (TFC) membranes are expected to be suitable for:

  • Water Purification: Removal of dissolved salts, heavy metals, and organic micropollutants from water sources.

  • Organic Solvent Nanofiltration (OSN): Separation of molecules in organic solvents, a critical process in the pharmaceutical and chemical industries.

  • Gas Separation: Development of membranes for CO₂ capture and other gas separation applications.

The absence of hydroxyl groups in this compound, compared to its hydroxylated counterparts, may result in membranes with increased hydrophobicity. This could be beneficial for applications where reduced water swelling is desired.

2. Drug Delivery Systems:

While less common, polyamides can be formulated into nanocarriers for controlled drug release.[1][2] The aromatic nature of the polymer backbone derived from this compound could offer opportunities for encapsulating hydrophobic drugs through π-π stacking interactions. The synthesis of polyamide microcapsules via interfacial polymerization is a well-established technique that could be adapted for this purpose.

Experimental Protocols

The following protocols are generalized procedures for the interfacial polymerization of this compound to form a thin polyamide film on a porous support, a typical process for manufacturing TFC membranes.

Protocol 1: Fabrication of a Polyamide Thin-Film Composite Membrane

This protocol describes the synthesis of a polyamide selective layer on a porous support membrane (e.g., polysulfone or polyethersulfone).

Materials:

  • This compound

  • Trimesoyl chloride (TMC)

  • Porous support membrane (e.g., commercial polysulfone ultrafiltration membrane)

  • Anhydrous hexane (B92381) (or other suitable organic solvent)

  • Deionized water

  • Sodium hydroxide (B78521) (for pH adjustment, if necessary)

  • Camphor (B46023) sulfonic acid (optional, as a catalyst)

  • Triethylamine (B128534) (optional, as an acid scavenger)

Equipment:

  • Glass petri dish or a custom membrane casting setup

  • Rubber roller or squeegee

  • Forceps

  • Oven

Procedure:

  • Aqueous Amine Solution Preparation: Prepare a 2% (w/v) aqueous solution of this compound. The solubility of the diamine in water may be limited; gentle heating or the addition of a co-solvent may be necessary. Ensure the solution is completely clear before use. Optionally, additives like camphor sulfonic acid or triethylamine can be included in this phase.

  • Support Membrane Preparation: Cut the porous support membrane to the desired size and immerse it in deionized water for at least 30 minutes to ensure complete wetting of the pores.

  • Amine Solution Impregnation: Remove the support membrane from the water and place it on a clean, flat glass plate. Pour the aqueous amine solution onto the support membrane, ensuring the entire surface is covered. Allow the solution to impregnate the support for 2 minutes.

  • Removal of Excess Amine Solution: Carefully remove the excess amine solution from the surface of the support membrane using a soft rubber roller or a squeegee. The goal is to leave the pores of the support filled with the amine solution while the surface is free of droplets.

  • Organic Acyl Chloride Solution Preparation: Prepare a 0.1% (w/v) solution of trimesoyl chloride (TMC) in anhydrous hexane.

  • Interfacial Polymerization: Clamp the amine-impregnated support membrane in a frame with the active surface facing up. Carefully pour the TMC-hexane solution over the surface. The polymerization reaction will occur instantaneously at the interface between the aqueous and organic phases. Allow the reaction to proceed for 1 minute.

  • Post-Treatment: Pour off the organic solution and rinse the membrane surface with fresh hexane to remove any unreacted TMC.

  • Drying: Dry the resulting thin-film composite membrane in an oven at 60-70°C for 5-10 minutes to complete the polymerization and remove residual solvents.

  • Storage: Store the dried membrane in deionized water until further use.

Quantitative Data

The following table summarizes representative performance data for a polyamide membrane fabricated using a structurally similar diamine, 6,6′-dihydroxy-2,2′-biphenyldiamine, with trimesoyl chloride (TMC) via interfacial polymerization. This data is provided to give an indication of the potential performance characteristics.

ParameterValueConditions
Monomer Concentrations
6,6′-dihydroxy-2,2′-biphenyldiamine2.0 wt% in water-
Trimesoyl Chloride (TMC)0.1 wt% in hexane-
Reaction Conditions
Reaction Time60 secondsAmbient temperature
Post-treatmentHexane rinse-
Curing70°C for 10 minutes-
Membrane Performance
Pure Water Permeance~15 L m⁻² h⁻¹ bar⁻¹-
Molecular Weight Cutoff (MWCO)~306 Da-

Data adapted from a study on a related dihydroxy-substituted biphenyldiamine.

Visualizations

Experimental Workflow

Caption: Workflow for the fabrication of a polyamide TFC membrane.

Logical Relationship Diagram

Caption: Monomer structure-property-application relationships.

References

Application Notes and Protocols: [1,1'-Biphenyl]-2,5-diamine in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of [1,1'-Biphenyl]-2,5-diamine, primarily as a monomer for the synthesis of high-performance polyimides used in the fabrication of organic electronic devices. The focus is on applications where these materials act as enabling components, such as gate dielectrics in Organic Field-Effect Transistors (OFETs) and as transparent, flexible substrates for Organic Light-Emitting Diodes (OLEDs).

Introduction to this compound in Organic Electronics

This compound is an aromatic diamine that serves as a crucial building block for polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and excellent insulating properties.[1][2][3] In the realm of organic electronics, these characteristics are highly desirable for components that provide structural support and electrical insulation. The introduction of biphenyl (B1667301) moieties into the polyimide backbone can lead to materials with modified solubility and thermal properties.[4] While direct use of the monomer in active electronic layers is not widely documented, its derivatives, particularly fluorinated versions, are engineered to create colorless and transparent polyimides (CPIs) suitable for flexible displays and other optoelectronic applications.[5][6][7] The primary applications detailed in these notes are as a gate dielectric layer in OFETs and as a substrate material for flexible OLEDs.

Application I: Polyimide Gate Dielectrics for Organic Field-Effect Transistors (OFETs)

Polyimides synthesized from biphenyl diamine derivatives are excellent candidates for gate dielectric layers in OFETs. Their high dielectric strength, low leakage current, and smooth surface morphology contribute to high-performance transistors with enhanced stability.[1][2][8] Fluorinated polyimides, in particular, can lead to improved field-effect mobility and operational stability in OFETs.[9]

Data Presentation: Performance of OFETs with Biphenyl-based Polyimide Gate Dielectrics

Polyimide Dielectric CompositionSemiconductorMobility (cm²/V·s)On/Off RatioThreshold Voltage (V)Reference
Polyimide with biphenyl and long alkyl chainp-6P/VOPc1.23>5 x 10⁵3.6[1]
Mass-synthesized PolyimideNot Specified4.29Not Specified< 1 V shift under bias[2][8]
6FDA-DABC PolyimideDPP-DTT0.112.16 x 10⁵-0.80[10]
Fluorinated Polyimide (6FDA-CF3Bz-PDA)Pentacene> Pentacene on less fluorinated PINot Specified+2.21[9]

Note: The specific diamine used in some of these studies is a derivative of this compound, often fluorinated or with other modifications to enhance performance.

Experimental Protocol: Fabrication of an OFET with a Polyimide Gate Dielectric

This protocol outlines the general steps for fabricating a bottom-gate, top-contact OFET using a solution-processable polyimide derived from a biphenyl diamine.

  • Substrate Preparation:

    • Begin with a heavily doped silicon wafer (n++-Si) which will serve as the gate electrode.

    • Clean the wafer ultrasonically in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

  • Polyimide Gate Dielectric Deposition:

    • Prepare a solution of the poly(amic acid) precursor (synthesized from this compound and a suitable dianhydride) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

    • Spin-coat the poly(amic acid) solution onto the cleaned silicon substrate. The spin speed and solution concentration will determine the film thickness.

    • Perform a soft bake on a hotplate at a low temperature (e.g., 80-100 °C) for 10-15 minutes to remove excess solvent.

    • Thermally imidize the film by curing it in a furnace under a nitrogen atmosphere. A typical curing process involves a step-wise heating ramp, for example, to 150 °C, 250 °C, and finally to 350-400 °C, holding at each temperature for a set duration (e.g., 30-60 minutes).

  • Organic Semiconductor Deposition:

    • Deposit the organic semiconductor layer onto the cured polyimide dielectric. This can be done via thermal evaporation for small molecules (e.g., pentacene) or spin-coating for polymers.

    • If using thermal evaporation, maintain a low deposition rate (e.g., 0.1-0.5 Å/s) under high vacuum (<10⁻⁶ Torr).

  • Source and Drain Electrode Deposition:

    • Define the source and drain electrodes on top of the semiconductor layer using a shadow mask.

    • Thermally evaporate a suitable metal, typically gold (Au), to a thickness of 40-60 nm.

  • Device Characterization:

    • Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a probe station, under ambient or inert conditions.

Visualization: OFET Fabrication Workflow

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Application II: Transparent Polyimide Substrates for Flexible OLEDs

Colorless and transparent polyimides (CPIs) derived from fluorinated biphenyl diamines are at the forefront of materials for flexible display substrates.[11][12] These materials offer a combination of high optical transparency, low coefficient of thermal expansion (CTE), and the mechanical robustness required for flexible OLEDs.[3]

Data Presentation: Properties of Biphenyl-based Transparent Polyimides

Polyimide CompositionOptical Transmittance (@550nm)Glass Transition Temp. (T_g) (°C)CTE (ppm/°C)Reference
Fluorinated PI (Twisted Benzidine)34-90%345-3666.8-63.1[3]
6FDA/TFDB CopolyimideHighNot specifiedNot specified[13]
Low Fluorine PI (BPDA+ODPA)98.1%30020[12]

Experimental Protocol: Fabrication of a Flexible Polyimide Substrate

This protocol describes the preparation of a flexible polyimide film on a carrier glass, suitable for subsequent OLED fabrication.

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve the this compound derivative (e.g., a fluorinated version like 2,2'-bis(trifluoromethyl)benzidine (B1298469) - TFDB) in a polar aprotic solvent (e.g., DMAc).

    • Slowly add an equimolar amount of a dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) - 6FDA) to the solution while stirring.

    • Continue stirring at room temperature for 12-24 hours to form the poly(amic acid) solution.

  • Film Casting and Curing:

    • Thoroughly clean a glass carrier substrate.

    • Pour the poly(amic acid) solution onto the glass substrate and use a doctor blade or spin coater to create a uniform film of the desired thickness.

    • Place the coated substrate in a vacuum oven or a furnace with a nitrogen atmosphere.

    • Apply a multi-step heating program to gradually remove the solvent and induce thermal imidization. For example: 80 °C for 1 hour, 150 °C for 1 hour, 250 °C for 1 hour, and a final cure at 350 °C for 1 hour.

  • Substrate Delamination:

    • After cooling to room temperature, the flexible polyimide film can be delaminated from the glass carrier. This is often achieved using a laser lift-off process or by carefully peeling the film.

  • Substrate Characterization:

    • Analyze the film for its optical transparency using UV-Vis spectroscopy, thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and mechanical properties using a tensile tester.

Visualization: Polyimide Synthesis and Film Formation

Caption: From monomer to flexible film: polyimide synthesis and fabrication.

Summary and Outlook

This compound is a valuable monomer for creating robust polyimides that serve as essential passive components in organic electronic devices. The primary applications leverage the exceptional thermal, mechanical, and insulating properties of these polymers. As gate dielectrics, they enable stable, high-performance OFETs. As flexible substrates, their colorless and transparent derivatives are critical for the advancement of next-generation flexible displays. Future research may focus on modifying the biphenyl diamine structure to impart semiconducting properties, potentially enabling its use in active layers of electronic devices.

References

Application Notes and Protocols for the Functionalization of [1,1'-Biphenyl]-2,5-diamine

Author: BenchChem Technical Support Team. Date: October 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: [1,1'-Biphenyl]-2,5-diamine is a versatile aromatic diamine that serves as a valuable building block for the synthesis of a wide range of functional materials and molecules. Its two reactive amine groups allow for derivatization to produce polymers, dyes, and biologically active compounds. This document provides detailed application notes and experimental protocols for the functionalization of this compound into three classes of compounds with specific applications: high-performance polyimides, biologically active Schiff bases, and vibrant bis-azo dyes.

Application Note 1: High-Performance Polyimides for Thermal and Mechanical Stability

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. Functionalization of this compound through polycondensation with aromatic dianhydrides yields polyimides with rigid biphenyl (B1667301) moieties, contributing to their high glass transition temperatures and thermal decomposition resistance. These materials are suitable for applications in the aerospace, electronics, and automotive industries where materials are exposed to harsh conditions.

Quantitative Data: Thermal and Mechanical Properties of Biphenyl-Based Polyimides

The following table summarizes typical properties of polyimides derived from aromatic diamines structurally similar to this compound and various dianhydrides. These values provide an indication of the performance that can be expected from polyimides synthesized using the described protocol.

Dianhydride ReactantGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C, 5% weight loss)Tensile Strength (MPa)Elongation at Break (%)
Pyromellitic dianhydride (PMDA)> 400> 500120 - 1505 - 10
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)350 - 400> 520130 - 16015 - 30
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)300 - 350> 500100 - 13030 - 60
Experimental Protocol: Two-Step Synthesis of Polyimides

This protocol describes the synthesis of a polyimide from this compound and a selected aromatic dianhydride via a two-step polycondensation reaction, involving the formation of a poly(amic acid) precursor followed by thermal imidization.[1][2]

Materials:

  • This compound

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas (inert atmosphere)

  • Ethanol (B145695)

  • Glass plates

  • Mechanical stirrer, three-neck flask, condenser, nitrogen inlet/outlet

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.84 g, 0.01 mol) in anhydrous NMP (20 mL) under a nitrogen atmosphere.

  • Once the diamine is fully dissolved, slowly add an equimolar amount of the aromatic dianhydride (e.g., PMDA, 2.18 g, 0.01 mol) in small portions to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Step 2: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean glass plate to form a thin film of uniform thickness.

  • Place the glass plate in a programmable oven and subject it to a staged heating process for thermal imidization:

    • 100 °C for 1 hour

    • 200 °C for 1 hour

    • 300 °C for 1 hour

    • 350 °C for 30 minutes

  • After the thermal treatment, allow the oven to cool down slowly to room temperature.

  • Immerse the glass plate in warm water to carefully peel off the resulting polyimide film.

  • Dry the polyimide film in a vacuum oven at 100 °C for 12 hours.

Visualization: Polyimide Synthesis Workflow

Caption: Workflow for the two-step synthesis of polyimides.

Application Note 2: Schiff Bases for Antimicrobial Applications

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are readily synthesized through the condensation of primary amines with aldehydes or ketones. Schiff bases derived from this compound are of interest in medicinal chemistry due to their potential antimicrobial properties. The imine group is a key pharmacophore that can interact with biological targets. The extended aromatic system of the biphenyl core can also contribute to the biological activity.

Quantitative Data: Antimicrobial Activity of Aromatic Schiff Bases

The following table provides representative Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from aromatic diamines against common bacterial and fungal strains. These values indicate the potential efficacy of the compounds synthesized from this compound.[3][4][5]

Schiff Base DerivativeStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Bis(salicylidene)-diamine12.5 - 5025 - 10050 - 200
Bis(4-nitrobenzylidene)-diamine6.25 - 2512.5 - 5025 - 100
Bis(4-methoxybenzylidene)-diamine25 - 10050 - 200> 200
Experimental Protocol: Synthesis of a Bis-Schiff Base

This protocol details the synthesis of a bis-Schiff base from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., Salicylaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus, magnetic stirrer

Procedure:

  • Dissolve this compound (0.92 g, 5 mmol) in ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, add the substituted aromatic aldehyde (e.g., Salicylaldehyde, 1.22 g, 10 mmol) in ethanol (10 mL).

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure bis-Schiff base.

  • Dry the purified product in a vacuum oven at 60 °C.

Visualization: Schiff Base Synthesis and Antimicrobial Screening

Caption: Workflow for Schiff base synthesis and antimicrobial testing.

Application Note 3: Bis-Azo Dyes for Colorimetric Applications

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). The diazotization of both amine groups of this compound followed by coupling with a suitable aromatic compound (a coupling agent) results in the formation of bis-azo dyes. These dyes have an extended chromophoric system, often resulting in intense colors. They find applications in textiles, printing, and as pH indicators.

Quantitative Data: Spectroscopic Properties of Bis-Azo Dyes

The color and spectroscopic properties of azo dyes are dependent on the structure of the coupling component. The following table provides representative UV-Vis absorption maxima for bis-azo dyes derived from aromatic diamines and common coupling agents in a neutral solvent.[6][7]

Coupling AgentColorλmax (nm)
PhenolYellow-Orange400 - 450
N,N-DimethylanilineOrange-Red450 - 500
2-NaphtholRed480 - 520
H-acidBlue-Violet550 - 600
Experimental Protocol: Synthesis of a Bis-Azo Dye

This protocol outlines the synthesis of a bis-azo dye from this compound in a two-step process: bis-diazotization followed by an azo coupling reaction.

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Coupling agent (e.g., 2-Naphthol)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Starch-iodide paper

Procedure:

Step 1: Bis-Diazotization

  • In a beaker, prepare a solution of this compound (0.92 g, 5 mmol) in 10 mL of water and 5 mL of concentrated HCl. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold diamine solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring for 30 minutes in the ice bath.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of urea (B33335) to quench the excess nitrous acid. The resulting solution contains the bis-diazonium salt.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling agent (e.g., 2-Naphthol, 1.44 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide until it is completely dissolved. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold bis-diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

  • Maintain the temperature below 5 °C during the addition. A brightly colored precipitate of the bis-azo dye will form immediately.

  • After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath.

  • Make the solution slightly alkaline by adding a saturated solution of sodium carbonate to ensure complete precipitation of the dye.

  • Collect the solid dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the bis-azo dye in a desiccator or a vacuum oven at a low temperature (e.g., 40 °C).

Visualization: Azo Dye Synthesis Pathway

Caption: Reaction pathway for the synthesis of bis-azo dyes.

References

Troubleshooting & Optimization

Troubleshooting low molecular weight in [1,1'-Biphenyl]-2,5-diamine polymerization

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of [1,1'-Biphenyl]-2,5-diamine. The information is presented in a question-and-answer format to directly address common challenges, particularly the issue of achieving low molecular weight in the resulting polymer.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for obtaining a low molecular weight polymer during the polymerization of this compound?

A1: Low molecular weight is a frequent issue in the step-growth polymerization of aromatic diamines. The primary causes include:

  • Monomer Impurity: The presence of monofunctional impurities or even small amounts of other contaminants in the this compound or the comonomer (e.g., a diacid chloride) can act as chain terminators, preventing the formation of long polymer chains.

  • Stoichiometric Imbalance: Step-growth polymerization is highly sensitive to the molar ratio of the reacting monomers. An excess of either the diamine or the diacid/diacid chloride will lead to a lower degree of polymerization.

  • Incomplete Reaction (Low Conversion): To achieve high molecular weight, the polymerization reaction must proceed to a very high conversion, typically greater than 99%.

  • Side Reactions: Undesired side reactions can consume functional groups, leading to chain termination or the formation of non-reactive end groups.

  • Poor Solvent Quality: The presence of moisture or other reactive impurities in the solvent can interfere with the polymerization reaction.

  • Inadequate Reaction Temperature or Time: Suboptimal reaction conditions can lead to incomplete conversion.

Q2: What is the expected inherent viscosity or molecular weight for polyamides synthesized from this compound?

A2: The achievable molecular weight, often inferred from inherent viscosity measurements, can vary significantly based on the specific comonomer and polymerization conditions. For polyamides derived from biphenyl-containing diamines, inherent viscosities can range from 0.52 to 0.96 dL/g, which indicates the formation of moderate-to-high-molecular-weight polymers under optimized conditions[1]. Lower values may suggest one of the issues outlined in Q1.

Q3: What are suitable comonomers for the polymerization of this compound?

A3: this compound is typically polymerized with aromatic or aliphatic dicarboxylic acids or their more reactive derivatives, such as diacid chlorides, to form polyamides. Common choices for forming high-performance aromatic polyamides (aramids) include terephthaloyl chloride and isophthaloyl chloride.

Q4: What are the recommended synthesis methods for achieving high molecular weight polyamides from this compound?

A4: Several methods can be employed, with low-temperature solution polycondensation and direct phosphorylation polycondensation (Yamazaki's method) being common laboratory-scale techniques for synthesizing high-molecular-weight aromatic polyamides.

  • Low-Temperature Solution Polycondensation: This method typically involves reacting the diamine with a diacid chloride in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at low temperatures (e.g., 0-5 °C). The use of salts like calcium chloride or lithium chloride can improve the solubility of the resulting polymer.

  • Direct Phosphorylation Polycondensation (Yamazaki's Method): This technique allows for the direct reaction of a dicarboxylic acid with a diamine using a condensing agent system, typically consisting of triphenyl phosphite (B83602) and pyridine (B92270) in a solvent like NMP containing lithium chloride[1].

Troubleshooting Guide: Low Molecular Weight Polymer

This guide provides a systematic approach to diagnosing and resolving the issue of low molecular weight in the polymerization of this compound.

Problem: The resulting polymer has a low inherent viscosity, indicating low molecular weight.

Below is a troubleshooting workflow to identify and address the potential causes.

Caption: Troubleshooting workflow for low molecular weight in this compound polymerization.

Detailed Troubleshooting Steps

1. Monomer Purity

  • Question: How can I assess the purity of my this compound?

    • Answer: Purity can be checked using techniques like melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. The presence of unexpected peaks in NMR or a broad or depressed melting point range suggests impurities.

  • Question: What are common impurities and how do they affect the polymerization?

    • Answer: Monofunctional amines are particularly detrimental as they act as "chain stoppers," terminating the polymer growth. Oxidized diamine can also be less reactive.

  • Solution: Purify the diamine before use. Recrystallization from a suitable solvent or vacuum sublimation are effective methods.

2. Stoichiometry

  • Question: How critical is the 1:1 molar ratio of diamine to diacid chloride?

    • Answer: It is extremely critical. Even a small deviation from a 1:1 molar ratio will significantly limit the achievable molecular weight.

  • Solution:

    • Ensure monomers are of high purity before weighing.

    • Use a high-precision analytical balance for weighing the monomers.

    • Ensure complete transfer of the weighed monomers to the reaction vessel.

3. Reaction Conditions

  • Question: What are the optimal reaction temperature and time?

    • Answer: For low-temperature solution polycondensation with diacid chlorides, the reaction is typically initiated at 0°C and allowed to slowly warm to room temperature over several hours. For the Yamazaki method, heating at around 110°C for 3 hours is a common starting point[1].

  • Solution:

    • If low conversion is suspected, try increasing the reaction time or temperature moderately.

    • Ensure efficient stirring to maintain a homogeneous reaction mixture, especially as the viscosity increases.

4. Solvent and Atmosphere

  • Question: Can the solvent affect the polymerization?

    • Answer: Yes, residual water in the solvent can react with the diacid chloride, leading to a stoichiometric imbalance.

  • Solution:

    • Use anhydrous, high-purity solvents. Solvents like NMP and DMAc should be dried over a suitable drying agent (e.g., calcium hydride) and distilled before use.

    • Conduct the polymerization under an inert atmosphere (e.g., dry nitrogen or argon) to prevent oxidation of the diamine and reaction of the diacid chloride with atmospheric moisture.

5. Side Reactions

  • Question: What are potential side reactions?

    • Answer: While specific side reactions for this compound are not extensively documented in the provided search results, general side reactions in polyamide synthesis include intramolecular cyclization (especially with certain dicarboxylic acids) and reactions involving residual impurities. At higher temperatures, decarboxylation can become an issue.

  • Solution:

    • Maintain the recommended reaction temperature to minimize thermally induced side reactions.

    • Ensure high monomer purity to avoid side reactions involving contaminants.

Data Presentation

The following table summarizes the qualitative impact of various experimental parameters on the final polymer molecular weight.

ParameterConditionExpected Impact on Molecular WeightRationale
Monomer Purity Low (presence of monofunctional impurities)Significant Decrease Monofunctional species act as chain terminators.
HighIncrease Enables the formation of long polymer chains.
Stoichiometry Non-equimolar (excess of either monomer)Significant Decrease Limits the extent of polymerization as one functional group is depleted.
Equimolar (1:1 ratio)Increase Allows for the highest possible degree of polymerization.
Reaction Conversion LowDecrease The average chain length is directly proportional to the extent of reaction.
High (>99%)Increase Essential for achieving high molecular weight in step-growth polymerization.
Reaction Temperature Too LowDecrease May lead to incomplete conversion due to slow reaction kinetics.
Too HighDecrease Can promote side reactions that consume functional groups.
Solvent Purity Contains WaterDecrease Water reacts with diacid chlorides, upsetting the stoichiometry.
AnhydrousIncrease Prevents unwanted side reactions with the comonomer.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is adapted from general procedures for purifying aromatic diamines.

  • Solvent Selection: Choose a solvent in which the diamine is sparingly soluble at room temperature but readily soluble at elevated temperatures. Ethanol (B145695) or a mixture of ethanol and water are often suitable for aromatic diamines.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the minimum amount of hot solvent required to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be briefly heated at reflux.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 60-80°C) to remove all traces of solvent.

Protocol 2: Synthesis of Polyamide via Low-Temperature Solution Polycondensation

This protocol is a general procedure for the synthesis of aromatic polyamides.

  • Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a calcium chloride drying tube. The entire apparatus should be flame-dried or oven-dried before use.

  • Diamine Dissolution: Place the purified this compound and anhydrous NMP (or DMAc) in the flask. If required for polymer solubility, add dried calcium chloride or lithium chloride at this stage. Stir under a gentle flow of nitrogen until the diamine is completely dissolved.

  • Cooling: Cool the solution to 0°C using an ice-salt bath.

  • Diacid Chloride Addition: Add the stoichiometric equivalent of the diacid chloride (e.g., terephthaloyl chloride) as a solid in small portions over a period of about one hour, ensuring the temperature remains below 5°C.

  • Polymerization: Continue stirring the reaction mixture at 0-5°C for 2-4 hours, and then allow it to slowly warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (B129727) or water, under vigorous stirring to precipitate the polymer.

  • Washing: Collect the fibrous polymer by filtration and wash it thoroughly with water and then with methanol to remove the solvent and any salts.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 100-120°C) until a constant weight is achieved.

Visualizations

The following diagram illustrates the general polycondensation reaction of this compound with a generic diacid chloride.

Caption: General reaction scheme for the polymerization of this compound.

References

Technical Support Center: Polycondensation Reactions of [1,1'-Biphenyl]-2,5-diamine

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polycondensation of [1,1'-Biphenyl]-2,5-diamine. The information is designed to help identify and resolve common side reactions and experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the polycondensation of this compound?

A1: The primary side reactions include oxidation of the diamine monomer, incomplete reaction leading to low molecular weight polymer, and cross-linking which can cause gelation. Aromatic amines are particularly susceptible to oxidation, which can introduce color to the polymer and terminate chain growth.[1][2]

Q2: Why is my final polymer colored (e.g., yellow, brown, or dark red) when I expected a colorless or light-colored product?

A2: Discoloration is a strong indicator of oxidation side reactions. The amino groups of this compound are prone to oxidation, especially in the presence of air (oxygen), heat, or certain impurities. This oxidation can lead to the formation of quinone-imine structures or other conjugated systems that absorb visible light.[3]

Q3: I'm obtaining a low molecular weight polymer or oligomers. What are the likely causes?

A3: Low molecular weight is typically due to one of three main factors:

  • Stoichiometric Imbalance: An imprecise 1:1 molar ratio of the diamine and the diacid (or diacyl chloride) is a common cause.

  • Impurities: Monofunctional impurities in either monomer or the solvent can act as chain terminators. Water can also hydrolyze reactive monomers like diacyl chlorides.

  • Premature Precipitation: The growing polymer may precipitate from the reaction solvent before reaching a high molecular weight.

Q4: My reaction mixture turned into an insoluble gel. What happened?

A4: Gel formation, or gelation, occurs due to extensive cross-linking between polymer chains, forming a three-dimensional network. This can be caused by:

  • The presence of tri- or poly-functional impurities in the monomers.

  • Side reactions, such as oxidation, that create reactive sites on the polymer backbone, leading to branching and eventual cross-linking.

Troubleshooting Guides

Issue 1: Polymer Discoloration (Oxidation)
Symptom Potential Cause Troubleshooting/Preventative Action
Polymer is yellow, brown, or red.Oxidation of amine groups by atmospheric oxygen.- Purge all reaction vessels thoroughly with an inert gas (e.g., Nitrogen or Argon) before adding reagents. - Maintain a positive pressure of inert gas throughout the reaction. - Use freshly distilled/purified and degassed solvents and monomers.
Reaction darkens upon heating.Thermally induced oxidation.- Optimize the reaction temperature; avoid excessive heat. - Reduce reaction time if possible.
Color develops upon addition of an oxidizing agent or impurity.Contaminants in reagents or solvents.- Use high-purity, polymerization-grade monomers. - Purify solvents to remove peroxides and other oxidizing impurities.
Issue 2: Low Molecular Weight Polymer
Symptom Potential Cause Troubleshooting/Preventative Action
Brittle polymer, low viscosity of polymer solution.Incorrect stoichiometry of monomers.- Accurately weigh high-purity monomers. - Ensure complete transfer of monomers to the reaction vessel. - Consider titrating a sample of the diacid/diacyl chloride to confirm its purity and molar equivalent.
Low yield and low molecular weight.Presence of monofunctional impurities or water.- Recrystallize or sublime monomers before use. - Use anhydrous solvents and dry all glassware thoroughly. - If using a diacyl chloride, ensure it is free from hydrolysis to the corresponding carboxylic acid.
Polymer precipitates during the reaction.Poor solubility of the growing polymer chain.- Increase the reaction temperature to improve solubility. - Choose a solvent system in which the final polymer is more soluble. The addition of salts like LiCl or CaCl₂ to aprotic amide solvents (e.g., NMP, DMAc) can enhance the solubility of aromatic polyamides.
Issue 3: Gel Formation (Cross-linking)
Symptom Potential Cause Troubleshooting/Preventative Action
Reaction mixture becomes a solid, insoluble gel.Presence of tri- or poly-functional impurities in monomers.- Verify the purity of both the diamine and diacid/diacyl chloride monomers using techniques like NMR, HPLC, or mass spectrometry.
Gelation occurs under harsh reaction conditions (e.g., high temperature, presence of oxidants).Side reactions (e.g., oxidation) creating cross-linking sites.- Implement the preventative measures for oxidation (inert atmosphere, pure reagents). - Lower the reaction temperature. - Reduce the monomer concentration to decrease the probability of intermolecular reactions leading to cross-linking.

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation

This method is suitable for the reaction of this compound with a diacyl chloride.

  • Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a precise amount of this compound in an anhydrous aprotic polar solvent (e.g., N,N-dimethylacetamide, DMAc).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Monomer Addition: Add an equimolar amount of the solid diacyl chloride to the stirred solution in one portion.

  • Reaction: Allow the reaction to proceed at 0 °C for 1 hour, and then at room temperature for 12-24 hours under a continuous nitrogen purge.

  • Precipitation: Pour the viscous polymer solution into a non-solvent (e.g., methanol (B129727) or water) to precipitate the polymer.

  • Purification: Filter the polymer, wash it thoroughly with the non-solvent and then with hot water to remove any salts, and finally dry it in a vacuum oven at 80-100 °C.

Visualizations

Caption: Key reaction pathways in the polycondensation of this compound.

Caption: Troubleshooting workflow for low molecular weight polymer.

Caption: Relationship between reaction conditions and side reactions.

References

Technical Support Center: Purification of Crude [1,1'-Biphenyl]-2,5-diamine

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude [1,1'-Biphenyl]-2,5-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of crude this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: My crude this compound is highly colored (e.g., brown or black). What is the likely cause and how can I decolorize it?

A2: Aromatic diamines like this compound are susceptible to air oxidation, which leads to the formation of colored impurities. The discoloration is often due to the formation of quinone-imine type structures. Decolorization can typically be achieved by treating a solution of the crude material with activated carbon before the final purification step (e.g., recrystallization).

Q3: What are the expected yields and purity levels for each purification method?

A3: The yield and purity can vary depending on the initial purity of the crude material and the specific experimental conditions. The following table provides a general overview of expected outcomes for different purification methods based on literature for similar compounds.

Purification MethodTypical Yield Range (%)Typical Purity Range (%)Notes
Recrystallization70-90>98Highly dependent on the choice of solvent and the solubility difference between the product and impurities.
Column Chromatography20-85[1]>99[2]Yield can be lower due to product loss on the stationary phase, but it is very effective for separating closely related impurities.
Sublimation80-95[2]>99.5An excellent method for removing non-volatile or less volatile impurities, often yielding very high purity product.[2]

Q4: How can I assess the purity of my purified this compound?

A4: The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is a reliable way to quantify the purity and detect trace impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and identify any residual solvent or major impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Possible Cause: The solution is not saturated (too much solvent was added).

  • Solution:

    • Reheat the solution to boiling.

    • Evaporate some of the solvent to concentrate the solution.

    • Allow the solution to cool slowly again.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

    • As a last resort, a seed crystal of pure this compound can be added.

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated and cooling too quickly.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

Issue 3: The recovered yield is very low.

  • Possible Cause:

    • Too much solvent was used, and a significant amount of the product remains in the mother liquor.

    • The crystals were not completely collected during filtration.

    • Premature crystallization occurred during a hot filtration step.

  • Solution:

    • Concentrate the mother liquor and cool it further to recover a second crop of crystals.

    • Ensure complete transfer of the crystalline slurry to the filter funnel and wash with a minimal amount of ice-cold solvent.

    • If hot filtration was performed, ensure the funnel and receiving flask were pre-heated to prevent premature crystallization.

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The mobile phase (eluent) is too polar or not polar enough.

  • Solution:

    • Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.

    • A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve separation. For aromatic diamines, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is a good starting point.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough, or the compound is strongly adsorbing to the silica (B1680970) gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For strongly adsorbed compounds, adding a small percentage of a very polar solvent like methanol (B129727) or a few drops of a basic modifier like triethylamine (B128534) to the eluent can help.

    • Ensure the silica gel is not too acidic, as amines can interact strongly with acidic sites. Using neutral or basic alumina (B75360) as the stationary phase can be an alternative.

Sublimation

Issue 1: The compound is not subliming at the expected temperature.

  • Possible Cause: The vacuum is not low enough, or the temperature is too low.

  • Solution:

    • Ensure the vacuum system is functioning correctly and can achieve a high vacuum (typically <1 mmHg).

    • Gradually and carefully increase the temperature of the sublimation apparatus. Be cautious not to heat too quickly, as this can cause decomposition.

Issue 2: The sublimed product is contaminated with the starting material.

  • Possible Cause: The temperature is too high, causing the crude material to "bump" or splash onto the cold finger.

  • Solution:

    • Reduce the heating temperature.

    • Ensure the crude material is evenly spread at the bottom of the sublimation apparatus.

    • A plug of glass wool placed above the crude material can help prevent splashing.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on solubility data for similar aromatic diamines, a mixed solvent system of ethanol (B145695) and water is a good starting point. This compound should be soluble in hot ethanol and less soluble in cold ethanol and water.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid. If the solution is colored, add a small amount of activated carbon.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and dry them in a vacuum oven.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.[1] For basic compounds like diamines, neutral silica gel is recommended to avoid strong adsorption.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis. A typical starting ratio could be 9:1 hexane:ethyl acetate, with the polarity gradually increased as needed.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified compound. A yield of 22% has been reported for a biphenyl (B1667301) derivative using column chromatography with pentane (B18724) as the eluent.[1] Another purification of a biphenyl compound using petroleum ether yielded 81.7%.[1]

Sublimation Protocol
  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Vacuum: Evacuate the apparatus to a high vacuum (e.g., < 0.1 mmHg).

  • Heating: Gently and slowly heat the bottom of the apparatus containing the crude material. The temperature required will depend on the vapor pressure of the compound but is typically below its melting point. For a related organic compound, sublimation was observed between 10 to 220 °C.[2]

  • Collection: The purified compound will sublime and deposit as crystals on the cold finger of the apparatus.

  • Isolation: Once the sublimation is complete, carefully release the vacuum and collect the purified crystals from the cold finger. A yield of 83-90% was achieved for the sublimation of a similar organic compound.[2]

Purification Method Selection Workflow

Caption: A decision workflow for selecting the appropriate purification method for crude this compound.

References

Technical Support Center: Optimizing Polymerization of [1,1'-Biphenyl]-2,5-diamine

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of [1,1'-Biphenyl]-2,5-diamine.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the resulting polymer showing low molecular weight?

Possible Causes:

  • Impure Monomers: The presence of impurities in the this compound monomer can terminate the polymerization chain reaction prematurely.

  • Incorrect Stoichiometry: In polycondensation reactions, an exact 1:1 molar ratio of the comonomers is crucial for achieving high molecular weight.

  • Suboptimal Reaction Temperature: The temperature might be too low, leading to a slow reaction rate, or too high, causing side reactions and degradation.

  • Presence of Oxygen: For oxidative polymerizations, the presence of atmospheric oxygen can interfere with the catalyst and the polymerization process.

  • Inefficient Initiator/Catalyst: The chosen initiator or catalyst may have low efficiency or may have degraded.

Solutions:

  • Monomer Purification: Recrystallize or sublime the this compound monomer prior to use. Verify purity using techniques like NMR or melting point analysis.

  • Precise Stoichiometry: Carefully weigh and dissolve the monomers to ensure an accurate molar ratio.

  • Temperature Optimization: Conduct a series of small-scale reactions at different temperatures to identify the optimal range for polymerization.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen and moisture.

  • Catalyst/Initiator Screening: Experiment with different catalysts or initiators and vary their concentrations to find the most effective system.

Q2: The synthesized polymer has poor solubility. How can this be improved?

Possible Causes:

  • High Crystallinity: The rigid backbone of the resulting poly(this compound) can lead to high crystallinity and low solubility.

  • Cross-linking: Unwanted side reactions can cause cross-linking between polymer chains, reducing solubility.

  • Strong Intermolecular Interactions: Strong hydrogen bonding or π-π stacking between polymer chains can hinder dissolution.

Solutions:

  • Introduction of Flexible Spacers: Copolymerize with a flexible comonomer to disrupt the rigidity of the polymer backbone.

  • Addition of Bulky Side Groups: Synthesize derivatives of the monomer with bulky side groups to decrease chain packing and improve solubility.

  • Polymerization in Solubilizing Solvents: Conduct the polymerization in a solvent that is known to dissolve the final polymer.

  • Post-polymerization Modification: Chemically modify the polymer to introduce more soluble functional groups.

Q3: The polymerization reaction is not initiating or is proceeding very slowly. What could be the issue?

Possible Causes:

  • Inactive Catalyst/Initiator: The catalyst or initiator may have been deactivated by impurities or improper storage.

  • Low Reaction Temperature: The activation energy for the polymerization may not be reached at the current temperature.

  • Presence of Inhibitors: Impurities in the monomer or solvent can act as inhibitors.

Solutions:

  • Use Fresh Catalyst/Initiator: Ensure the catalyst or initiator is fresh and has been stored under the recommended conditions.

  • Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress.

  • Purify Solvents and Monomers: Use freshly distilled solvents and purified monomers to remove any potential inhibitors.

Frequently Asked Questions (FAQs)

Q: What are the typical polymerization methods for aromatic diamines like this compound?

A: Common methods include oxidative polymerization, which uses an oxidizing agent and a catalyst, and polycondensation reactions with a suitable comonomer like a diacid chloride or a dianhydride.

Q: Which solvents are recommended for the polymerization of this compound?

A: Aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethylformamide (DMF) are often used due to their ability to dissolve the monomers and the resulting polymers.

Q: How can I monitor the progress of the polymerization reaction?

A: The progress can be monitored by observing the increase in viscosity of the reaction mixture. Additionally, techniques like Gel Permeation Chromatography (GPC) can be used to analyze the molecular weight distribution of the polymer at different time points.

Q: What are the key characterization techniques for the resulting polymer?

A: Key techniques include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the desired polymer structure and the disappearance of monomer functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature.

Experimental Protocols

Example Protocol for Oxidative Polymerization

This is a general guideline and may require optimization.

  • Monomer Preparation: Purify this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture). Dry the monomer under vacuum.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, dissolve the purified monomer in a dry, deoxygenated solvent (e.g., NMP) under an inert atmosphere (e.g., nitrogen).

  • Catalyst Addition: Add the catalyst (e.g., a copper-based catalyst) to the solution.

  • Oxidant Introduction: Slowly bubble a stream of dry air or oxygen through the solution while stirring vigorously.

  • Polymerization: Maintain the reaction at the desired temperature (e.g., 80-120 °C) for a specified time (e.g., 24-48 hours). Monitor the viscosity of the solution.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Purification: Filter the polymer, wash it thoroughly with the non-solvent to remove residual monomer and catalyst, and then dry it under vacuum.

Data Presentation

Table 1: Example of Reaction Condition Optimization

ParameterCondition 1Condition 2Condition 3
Temperature (°C) 80100120
Catalyst Conc. (mol%) 123
Monomer Conc. (M) 0.10.20.3
Yield (%) 758580
Molecular Weight (Mw) 15,00025,00022,000

Note: The data in this table is illustrative and represents a potential outcome of an optimization study. Actual results may vary.

Visualizations

Caption: General experimental workflow for the oxidative polymerization of this compound.

Caption: Troubleshooting decision tree for addressing low molecular weight in polymerization.

Technical Support Center: Enhancing the Solubility of [1,1'-Biphenyl]-2,5-diamine-based Polymers

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of [1,1'-Biphenyl]-2,5-diamine-based polymers. These polymers, while possessing desirable thermal and mechanical properties, often suffer from poor solubility, limiting their processability and applications.

Frequently Asked Questions (FAQs)

Q1: Why do this compound-based polymers have poor solubility?

A1: The poor solubility of these polymers primarily stems from the rigid and regular structure of their backbones. The planarity of the biphenyl (B1667301) unit and the strong intermolecular hydrogen bonding between the amide linkages lead to efficient chain packing and high crystallinity. This makes it difficult for solvent molecules to penetrate and solvate the polymer chains.

Q2: What are the most common solvents for dissolving aromatic polyamides?

A2: Polar aprotic solvents are generally the most effective for dissolving aromatic polyamides. These include N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and N,N-Dimethylformamide (DMF).[1][2] In some cases, the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to these solvents can further enhance solubility by disrupting the hydrogen bonding between polymer chains.

Q3: How can I qualitatively assess the solubility of my polymer?

A3: A simple qualitative test involves adding a small amount of the polymer (e.g., 10-20 mg) to a vial containing the solvent (e.g., 1 mL).[3] The mixture can be stirred and gently heated. Observe if the polymer dissolves completely to form a clear solution, partially dissolves, swells, or remains insoluble. Testing a range of solvents will provide a good initial assessment of the polymer's solubility characteristics.

Q4: What is the impact of molecular weight on polymer solubility?

A4: Generally, the solubility of a polymer decreases as its molecular weight increases.[4] Higher molecular weight polymers have longer chains with more intermolecular interactions, making them more difficult to dissolve. It is often a trade-off between achieving a high molecular weight for desirable mechanical properties and maintaining adequate solubility for processing.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Polymer precipitates during synthesis. The polymer is insoluble in the reaction solvent. The molecular weight has become too high for the polymer to remain in solution.- Use a better solvent for the polymer, such as NMP or DMAc with added LiCl. - Perform the polymerization at a slightly higher temperature to increase solubility. - Control the molecular weight by slightly adjusting the monomer stoichiometry or adding a monofunctional capping agent.
The synthesized polymer is only soluble in strong acids (e.g., sulfuric acid). The polymer backbone is too rigid and has strong intermolecular forces.- Modify the polymer structure by incorporating flexible linkages or bulky side groups into the monomers. - Consider copolymerization with a more soluble comonomer.
Difficulty in casting clear, uniform films from solution. The polymer has low solubility, leading to aggregation in solution. The solvent evaporates too quickly, causing defects.- Ensure the polymer is fully dissolved before casting; this may require gentle heating and prolonged stirring. - Use a high-boiling-point solvent (e.g., NMP) to slow down the evaporation rate. - Cast the film in a controlled environment (e.g., a dust-free chamber with controlled humidity).
Inconsistent solubility results between different batches of the same polymer. Variations in the polymerization process are affecting the molecular weight and/or polydispersity. The polymer may not be completely dry, and residual solvent can affect solubility tests.- Standardize the polymerization procedure, including monomer purity, reaction time, temperature, and stirring rate. - Thoroughly dry the polymer under vacuum to remove any residual solvent before testing solubility.

Strategies for Improving Solubility

The solubility of this compound-based polymers can be enhanced through several key strategies, primarily focused on modifying the polymer structure to disrupt chain packing and reduce intermolecular forces.

Structural Modification of Monomers

Introducing bulky side groups or creating a less linear polymer backbone can significantly improve solubility.

Monomer Modification Rationale Example Monomer Expected Solubility Improvement
Introduction of Bulky Pendant Groups Steric hindrance from bulky groups disrupts chain packing and reduces intermolecular hydrogen bonding.2,5-Diamino-3',5'-di-tert-butyl-1,1'-biphenylSoluble in polar aprotic solvents like NMP, DMAc, and DMF.
Incorporation of Flexible Linkages Ether or sulfone linkages introduce "kinks" in the polymer backbone, reducing rigidity and crystallinity.Bis(4-amino-3-methylphenyl) etherImproved solubility in a wider range of organic solvents.
Creation of Non-Coplanar Structures Using monomers with a twisted or non-planar geometry prevents efficient chain packing.2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamineEnhanced solubility due to the disruption of planar stacking.
Copolymerization

By polymerizing this compound with one or more different diamines or diacid chlorides, the regularity of the polymer chain is broken, which can lead to improved solubility.

Caption: Key strategies and their mechanisms for improving polymer solubility.

Experimental Protocols

Protocol 1: Synthesis of a Soluble Polyamide via Low-Temperature Solution Polymerization

This protocol describes the synthesis of a polyamide from a modified diamine with bulky side groups and an aromatic diacid chloride.

Materials:

  • 2,5-Diamino-3',5'-di-tert-butyl-1,1'-biphenyl

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Methanol (B129727)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (three-neck flask, condenser, mechanical stirrer, nitrogen inlet/outlet)

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve a specific molar amount of 2,5-Diamino-3',5'-di-tert-butyl-1,1'-biphenyl and anhydrous LiCl in anhydrous NMP under a nitrogen atmosphere.

  • Stir the mixture until all solids are completely dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

  • Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 24 hours. The solution should become viscous as the polymer forms.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and LiCl.

  • Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.

Caption: Step-by-step workflow for polyamide synthesis and purification.

Protocol 2: Determination of Polymer Solubility by Intrinsic Viscosity

Intrinsic viscosity measurements can provide information about the polymer-solvent interactions and an indication of the polymer's molecular weight, which influences its solubility.

Materials:

  • Synthesized polymer

  • Appropriate solvent (e.g., NMP)

  • Ubbelohde viscometer

  • Constant temperature water bath

  • Volumetric flasks

  • Pipettes

  • Stopwatch

Procedure:

  • Prepare a stock solution of the polymer in the chosen solvent at a known concentration (e.g., 1 g/dL). Ensure the polymer is completely dissolved.

  • Place the Ubbelohde viscometer in the constant temperature water bath and allow it to equilibrate.

  • Measure the flow time of the pure solvent through the viscometer capillary. Repeat this measurement at least three times to ensure accuracy.

  • Introduce a known volume of the polymer stock solution into the viscometer and measure its flow time. Repeat for consistency.

  • Perform a series of dilutions by adding a known volume of pure solvent to the solution in the viscometer. After each dilution, mix thoroughly and measure the new flow time.

  • Calculate the relative viscosity, specific viscosity, and reduced viscosity for each concentration.

  • Plot the reduced viscosity versus concentration and extrapolate to zero concentration to determine the intrinsic viscosity. A higher intrinsic viscosity in a given solvent suggests better polymer-solvent interactions and thus better solubility.[5][6]

References

Technical Support Center: Preventing Thermal Degradation of Polyimides from [1,1'-Biphenyl]-2,5-diamine

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and thermal analysis of polyimides derived from [1,1'-Biphenyl]-2,5-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature thermal degradation in polyimides synthesized from this compound?

A1: Premature thermal degradation in these polyimides can stem from several factors:

  • Incomplete Imidization: The presence of unreacted poly(amic acid) precursor is a common cause. The amic acid linkage is less thermally stable than the imide ring and will decompose at lower temperatures.

  • Residual Solvent: High-boiling point solvents, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), if not completely removed, can act as plasticizers and lower the overall thermal stability.

  • Monomer Impurities: Impurities in the this compound or the dianhydride monomers can introduce defects into the polymer backbone, creating points of thermal instability.

  • Oxidative Degradation: In the presence of oxygen, thermo-oxidative degradation can occur at lower temperatures compared to degradation in an inert atmosphere. The biphenyl (B1667301) moiety can be susceptible to oxidation.

  • Hydrolytic Instability: The poly(amic acid) precursor is susceptible to hydrolysis, which can lead to a reduction in molecular weight and, consequently, lower thermal stability of the final polyimide.[1]

Q2: How does the choice of dianhydride affect the thermal stability of polyimides based on this compound?

A2: The structure of the dianhydride plays a crucial role in the thermal stability of the resulting polyimide. Generally, aromatic dianhydrides with rigid structures and strong intermolecular interactions lead to polyimides with higher thermal stability.[2][3] For instance, polyimides synthesized from pyromellitic dianhydride (PMDA) or biphenyltetracarboxylic dianhydride (BPDA) tend to exhibit higher glass transition temperatures (Tg) and decomposition temperatures compared to those made with more flexible dianhydrides containing ether or hexafluoroisopropylidene linkages. The rigid nature of these dianhydrides restricts segmental motion and increases the energy required for bond scission.

Q3: What is the expected thermal stability range for polyimides derived from this compound?

A3: While specific data for polyimides from this compound is not extensively reported, analogous polyimides from substituted biphenyl diamines show excellent thermal stability. Decomposition temperatures (Td) are typically above 450°C in an inert atmosphere, with some compositions exceeding 500°C.[4] The glass transition temperature (Tg) can vary significantly based on the dianhydride used, generally ranging from 250°C to over 400°C.

Troubleshooting Guides

Issue 1: Low Decomposition Temperature (Td) Observed in TGA
Possible Cause Recommended Solution
Incomplete imidization of the poly(amic acid) precursor.Optimize the curing protocol. Increase the final curing temperature and/or extend the curing time. A step-wise curing process is often effective.[3] For example, heat the poly(amic acid) film at 100°C, 200°C, and then 300°C, holding for at least one hour at each stage.
Presence of residual high-boiling point solvent.After casting the poly(amic acid) solution, dry the film under vacuum at a temperature below the boiling point of the solvent for an extended period before commencing the high-temperature curing cycle.
Impurities in the monomers.Purify the this compound and dianhydride monomers before polymerization. Recrystallization or sublimation are common purification techniques.
Thermo-oxidative degradation.Perform TGA analysis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative effects. If the application requires stability in air, consider incorporating antioxidant additives.
Issue 2: Inconsistent Glass Transition Temperature (Tg) in DSC
Possible Cause Recommended Solution
Inhomogeneous polymer structure due to poor mixing of monomers.Ensure complete dissolution and homogeneous mixing of the diamine and dianhydride in the solvent before casting. Vigorous stirring is essential.
Variation in the heating and cooling rates during DSC analysis.Use a standardized heating and cooling rate for all DSC measurements, typically 10°C/min or 20°C/min, to ensure comparability of results.
Presence of unreacted monomers or low molecular weight oligomers.Ensure the polymerization reaction goes to completion to achieve a high molecular weight polymer. This can be influenced by reaction time, temperature, and monomer stoichiometry.
Absorption of moisture by the polyimide sample.Dry the polyimide sample in a vacuum oven before DSC analysis to remove any absorbed water, which can act as a plasticizer and lower the Tg.

Quantitative Data Summary

The following tables summarize typical thermal properties of polyimides synthesized from aromatic diamines and various dianhydrides. While specific data for this compound is limited, these values for structurally similar polyimides provide a useful reference.

Table 1: Thermal Properties of Polyimides from Various Aromatic Diamines and Dianhydrides

DiamineDianhydrideTg (°C)Td5 (°C)Td10 (°C)Char Yield (%)
2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenylBPDA>350>500>550~60
4,4'-Oxydianiline (ODA)PMDA~385~550~580~55
p-Phenylenediamine (PDA)BPDA~370>500>550~60
2,5-Bis(4-aminophenoxy)biphenyl6FDA286521->50

Note: Td5 and Td10 represent the temperatures at which 5% and 10% weight loss occurs, respectively. Data is compiled from various sources and should be considered as representative values.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
  • Monomer Preparation: Ensure both this compound and PMDA are of high purity and thoroughly dried in a vacuum oven.

  • Poly(amic acid) Synthesis: In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve a specific molar amount of this compound in anhydrous NMP or DMAc.

  • Slowly add an equimolar amount of PMDA to the stirred diamine solution at room temperature.

  • Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Film Casting and Curing: Cast the poly(amic acid) solution onto a clean glass substrate.

  • Place the cast film in a vacuum oven and heat according to a staged curing cycle: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete imidization.[3]

Protocol 2: Thermal Analysis of Polyimides
  • Thermogravimetric Analysis (TGA):

    • Place a small, precisely weighed sample (5-10 mg) of the cured polyimide film into a TGA crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a continuous nitrogen flow.

    • Record the weight loss as a function of temperature to determine the decomposition temperatures (Td5, Td10) and char yield.

  • Differential Scanning Calorimetry (DSC):

    • Seal a small sample (5-10 mg) of the cured polyimide film in an aluminum DSC pan.

    • Heat the sample from room temperature to a temperature above its expected Tg (e.g., 400°C) at a heating rate of 20°C/min under a nitrogen atmosphere.

    • Cool the sample rapidly to room temperature.

    • Perform a second heating scan at the same rate to determine the glass transition temperature (Tg).

Visualizations

Caption: Experimental workflow for polyimide synthesis and thermal analysis.

Caption: Factors leading to premature thermal degradation of polyimides.

References

Controlling stoichiometry in co-polymerization with [1,1'-Biphenyl]-2,5-diamine

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling stoichiometry in co-polymerization reactions involving [1,1'-Biphenyl]-2,5-diamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of co-polymers using this compound, with a focus on achieving the desired molecular weight and composition through stoichiometric control.

Issue 1: Low Molecular Weight of the Final Co-polymer

Q: My co-polymerization reaction resulted in a product with a much lower molecular weight than expected. What are the potential causes and how can I fix this?

A: Achieving high molecular weight in step-growth polymerization, such as in the synthesis of aromatic polyamides, is critically dependent on precise stoichiometric control of the reacting functional groups.[1][2] Even a small deviation from a perfect 1:1 molar ratio of the diamine and the co-monomer (e.g., a diacid chloride) can severely limit the degree of polymerization.[2][3]

Potential Causes & Solutions:

  • Inaccurate Stoichiometry: The most common cause is an imbalance in the molar quantities of the co-monomers.

    • Solution: Ensure high-purity monomers are used.[4] Carefully calculate and weigh the monomers to achieve a precise 1:1 molar ratio. For AABB polycondensations, preparing a "nylon salt" from the diamine and diacid can help ensure a 1:1 ratio before polymerization.[1][5]

  • Monomer Impurities: Impurities, especially monofunctional ones, can act as chain stoppers, preventing the formation of long polymer chains.[2] Moisture can hydrolyze reactive monomers like diacid chlorides, upsetting the stoichiometric balance.

    • Solution: Purify monomers before use through recrystallization or sublimation. Ensure all glassware is rigorously dried and the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[6]

  • Incomplete Reaction: Step-growth polymerizations require very high conversion rates (>99%) to achieve high molecular weights.[7][8]

    • Solution: Increase the reaction time or temperature (while being mindful of potential side reactions). Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Side Reactions: At high temperatures, side reactions can consume functional groups, disrupting the stoichiometry and limiting chain growth.[1]

    • Solution: Employ milder reaction conditions if possible. Low-temperature solution polymerization is a common method for preparing aromatic polyamides to avoid side reactions.[6][9]

Caption: Troubleshooting workflow for low molecular weight in co-polymerization.

Issue 2: Poor Co-polymer Solubility and Inconsistent Composition

Q: The resulting co-polymer has poor solubility, making characterization difficult. Additionally, batch-to-batch composition seems to vary. Why is this happening?

A: Aromatic polyamides, especially those with rigid backbones like those incorporating biphenyl (B1667301) units, are often poorly soluble.[9] Inconsistent composition is typically linked to differences in the reactivity of the co-monomers.

Potential Causes & Solutions:

  • Different Monomer Reactivity: If one co-monomer is significantly more reactive than the other, it will be consumed faster, leading to a gradient in the co-polymer composition along the chain and potentially different compositions between batches if reaction conditions are not perfectly controlled.[10][11] The reactivity of aromatic diamines can be influenced by their structure and basicity (pKa).[12]

    • Solution: Maintain a constant, low temperature to minimize differences in reaction rates. Implement a slow, controlled addition of the more reactive monomer to the reaction mixture to maintain a consistent monomer feed ratio throughout the polymerization.

  • Polymer Precipitation: If the growing polymer precipitates from the solution prematurely, chain growth will stop, resulting in low molecular weight and a composition that reflects the monomer ratio at the point of precipitation.

    • Solution: Choose a solvent system in which the polymer remains soluble. For aromatic polyamides, solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2), are used to improve solubility.[6][9]

Frequently Asked Questions (FAQs)

Q1: Why is a precise 1:1 stoichiometric ratio so crucial for this type of co-polymerization?

A1: The synthesis of co-polymers from this compound and a di-functional co-monomer (like a diacid chloride) is a type of step-growth polymerization.[2] In this mechanism, dimers form first, then trimers, and so on.[2] To achieve high molecular weight polymers, the reaction must proceed to a very high degree of conversion. If one monomer is present in excess, it will cap the ends of the growing chains once the other monomer is completely consumed, preventing further polymerization and severely limiting the final molecular weight.[2][3]

Q2: How can I accurately determine the final composition of my co-polymer?

A2: Several analytical techniques can be used to determine co-polymer composition. High-resolution Nuclear Magnetic Resonance (¹H NMR) spectroscopy is one of the most effective and accurate methods.[13][14] By integrating the signals corresponding to unique protons on each monomer unit within the co-polymer chain, you can calculate their molar ratio.[14] Other methods include elemental analysis (analyzing for C, H, and N ratios) and spectroscopic techniques like FTIR or Raman spectroscopy.[15][16] For a more detailed analysis of how composition varies with molecular weight, Size Exclusion Chromatography coupled with multiple detectors (SEC-MALS-dRI-UV) can be employed.[17]

Q3: What are "reactivity ratios" and why are they important for my co-polymerization?

A3: Reactivity ratios (r₁ and r₂) describe the relative preference of a growing polymer chain ending in one type of monomer unit to add another unit of the same monomer versus the other co-monomer.[11] They are crucial for predicting the final structure of the co-polymer (e.g., random, alternating, or blocky).[11] Understanding the reactivity ratios of this compound and your chosen co-monomer allows for better control over the polymerization process to achieve a desired co-polymer microstructure and consistent composition.[10][18]

Q4: Can I control the molecular weight by intentionally creating a stoichiometric imbalance?

A4: Yes, this is a common strategy to control and cap the molecular weight of a step-growth polymer.[2] By adding a slight, precisely measured excess of one of the monomers, the polymerization will stop once the other monomer is fully consumed.[2] This method allows for the synthesis of polymers within a targeted molecular weight range. Alternatively, a small amount of a monofunctional reagent can be added as a chain stopper.[2]

Data Presentation

Table 1: Effect of Stoichiometric Imbalance on Theoretical Degree of Polymerization (DP)

This table, based on the Carothers equation (DP = (1+r)/(1+r-2rp), where r is the stoichiometric ratio and p is the extent of reaction), illustrates how small deviations from a 1:1 monomer ratio (r=1.0) impact the maximum achievable number-average degree of polymerization (DP) at 99.5% conversion.

Stoichiometric Ratio (r) of MonomersMaximum Theoretical DP (at p=0.995)Resulting Polymer Chain Length
1.000200High Molecular Weight
0.990100Significantly Reduced
0.98066Severely Limited
0.95039Oligomers

Table 2: Comparison of Analytical Techniques for Co-polymer Composition

TechniquePrincipleAdvantagesLimitations
¹H NMR Spectroscopy Measures the ratio of unique protons from each monomer unit.[13]High accuracy, provides structural information, relatively fast.[13][14]Requires soluble polymer, peak overlap can complicate analysis.
Elemental Analysis Determines the weight percentage of C, H, N, etc.[15]Fundamental and unambiguous, does not require polymer solubility.[15]Less precise for co-monomers with similar elemental compositions.
FTIR/Raman Spectroscopy Correlates peak intensities of characteristic functional groups.[16]Fast, non-destructive, can be used for in-line monitoring.[16]Requires careful calibration, less quantitative than NMR.
SEC-MALS Separates by size and uses multiple detectors to determine composition.[17]Provides composition as a function of molecular weight.[17]Higher equipment cost and complexity.

Experimental Protocols

Protocol 1: Low-Temperature Solution Co-polymerization

This protocol provides a general method for synthesizing an aromatic polyamide co-polymer.

  • Monomer & Solvent Preparation:

    • Purify this compound and the diacid chloride co-monomer by recrystallization or vacuum sublimation.

    • Dry the purified monomers under vacuum at an appropriate temperature for at least 12 hours before use.

    • Dry the solvent (e.g., NMP or DMAc) over molecular sieves or by distillation under reduced pressure. If required, dry the solubility-enhancing salt (e.g., CaCl₂) under vacuum at high temperature.

  • Reaction Setup:

    • Assemble a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

    • Flame-dry the entire apparatus under vacuum and then cool to room temperature under a stream of dry nitrogen.

  • Polymerization:

    • Dissolve a precisely weighed amount of this compound and any salt (e.g., CaCl₂) in the anhydrous solvent inside the flask.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add a stoichiometric equivalent (1.00 molar ratio) of the diacid chloride, either as a solid in one portion or as a solution in the same solvent dropwise.[9]

    • Allow the reaction to slowly warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours.[9]

  • Polymer Isolation:

    • Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent like methanol (B129727) or water with vigorous stirring.

    • Collect the fibrous or powdered polymer by filtration.

    • Wash the polymer thoroughly with water and then with methanol to remove any unreacted monomers and salts.

    • Dry the final co-polymer product in a vacuum oven at 80-100 °C until a constant weight is achieved.

Caption: General experimental workflow for low-temperature solution co-polymerization.

Protocol 2: Determining Co-polymer Composition by ¹H NMR

  • Sample Preparation:

    • Dissolve 10-15 mg of the dried co-polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or DMAc-d₉) in an NMR tube.

    • Ensure the polymer is fully dissolved, which may require gentle heating or sonication.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify distinct, well-resolved peaks in the spectrum that are unique to each of the monomer units. For example, a peak corresponding to protons on the biphenyl unit and another to protons on the co-monomer backbone.

    • Integrate these peaks accurately.

    • Calculate the molar ratio using the following formula: Molar Ratio (Monomer 1 / Monomer 2) = (Integral of Peak 1 / Number of Protons for Peak 1) / (Integral of Peak 2 / Number of Protons for Peak 2).[14]

References

Strategies to increase the yield of [1,1'-Biphenyl]-2,5-diamine synthesis

Author: BenchChem Technical Support Team. Date: October 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to increase the yield of [1,1'-Biphenyl]-2,5-diamine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Troubleshooting Guide

Question: My Suzuki-Miyaura coupling reaction to form the biphenyl (B1667301) backbone is giving a low yield. What are the potential causes and solutions?

Answer:

Low yields in Suzuki-Miyaura coupling are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are thoroughly degassed and dried. Consider using a fresh batch of catalyst or a more robust pre-catalyst.

  • Base Incompatibility: The choice and amount of base are critical. If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), ensure it is finely powdered and anhydrous. For challenging couplings, a stronger base like a phosphate (B84403) (e.g., K₃PO₄) or a fluoride (B91410) (e.g., CsF) might be more effective.

  • Ligand Issues: The phosphine (B1218219) ligand can degrade through oxidation. Use fresh, high-purity ligands and handle them under an inert atmosphere. The choice of ligand can also significantly impact the reaction; consider screening different ligands (e.g., SPhos, XPhos) to find the optimal one for your specific substrates.

  • Poor Substrate Quality: Impurities in your aryl halide or boronic acid/ester can poison the catalyst. Purify the starting materials before use.

  • Incorrect Reaction Temperature: The optimal temperature can vary. If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

Question: I am observing significant amounts of homocoupling byproducts from my aryl halide starting material. How can I minimize this side reaction?

Answer:

Homocoupling of the aryl halide is a frequent side reaction in Suzuki-Miyaura coupling.

Strategies to Minimize Homocoupling:

  • Optimize Reaction Conditions: Carefully control the reaction temperature. Lowering the temperature may reduce the rate of homocoupling more than the desired cross-coupling.

  • Adjust Stoichiometry: Using a slight excess of the boronic acid reagent (1.1 to 1.5 equivalents) can favor the cross-coupling pathway.

  • Choice of Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling. Experiment with different catalyst systems. For example, using a higher ligand-to-palladium ratio can sometimes suppress this side reaction.

Question: The reduction of the dinitro-biphenyl intermediate to the diamine is incomplete or resulting in side products. What should I do?

Answer:

The reduction of nitro groups can be challenging. The choice of reducing agent and reaction conditions are crucial for a clean and complete conversion.

Troubleshooting the Reduction Step:

  • Incomplete Reduction: If using catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), ensure the catalyst is active and not poisoned. Increase the hydrogen pressure or reaction time if necessary. The solvent choice can also be important; ethanol, ethyl acetate (B1210297), or a mixture of both are commonly used.

  • Formation of Side Products: Over-reduction or side reactions can occur. If using a metal-based reducing agent like tin(II) chloride (SnCl₂) in acidic media, ensure the reaction is properly cooled during the addition of the reducing agent to control the exotherm. Careful pH control during workup is also essential to prevent the formation of tin hydroxides that can complicate purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and versatile approach involves a two-step process:

  • Formation of the Biphenyl Core: This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a suitably substituted aryl halide and an arylboronic acid or ester. For this compound, this could involve coupling a 2,5-dinitrophenyl halide with phenylboronic acid.

  • Reduction of the Nitro Groups: The resulting dinitro-biphenyl compound is then reduced to the corresponding diamine. This reduction is often carried out using catalytic hydrogenation or a chemical reducing agent like tin(II) chloride.

Q2: Are there alternative methods to the Suzuki-Miyaura coupling for forming the biphenyl bond?

Yes, the Ullmann coupling is another classic method for synthesizing biaryls. This reaction involves the copper-catalyzed coupling of two aryl halides. While effective, the Ullmann reaction often requires higher temperatures and stoichiometric amounts of copper compared to the catalytic amounts of palladium used in Suzuki-Miyaura coupling.

Q3: How can I purify the final this compound product?

Purification can often be achieved through recrystallization from a suitable solvent system. Common solvents for recrystallizing aromatic amines include ethanol, methanol, or mixtures of ethyl acetate and hexanes. Column chromatography on silica (B1680970) gel can also be employed, but care must be taken as aromatic amines can be sensitive to acidic silica gel. Using a neutral or deactivated silica gel, or adding a small amount of a basic modifier like triethylamine (B128534) to the eluent, can improve the outcome.

Q4: What are the main safety precautions to consider during this synthesis?

  • Palladium Catalysts and Phosphine Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and can be pyrophoric. Handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Use of flammable organic solvents requires working in a well-ventilated fume hood away from ignition sources.

  • Reducing Agents: Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a properly rated and shielded apparatus. Chemical reducing agents can be corrosive and may have specific handling requirements.

  • Aromatic Amines: The final product, this compound, like many aromatic amines, should be handled with care as it may be toxic or a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ / SPhos
Base K₂CO₃K₃PO₄CsF
Solvent Toluene (B28343)/H₂ODioxane/H₂OTHF
Temperature 90 °C100 °C80 °C
Typical Yield 60-75%70-85%80-95%

Table 2: Comparison of Reduction Methods for Dinitro-biphenyl

MethodReducing AgentSolventTemperatureTypical Yield
Catalytic HydrogenationH₂ (50 psi), 10% Pd/CEthanolRoom Temp>95%
Chemical ReductionSnCl₂·2H₂OEthanol/HCl70 °C85-95%
Transfer HydrogenationHydrazine hydrate, Pd/CEthanolReflux90-98%

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dinitro-1,1'-biphenyl via Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-bromo-2,5-dinitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add Pd(PPh₃)₄ (0.03 eq) to the flask.

  • Add a degassed mixture of toluene and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2,5-dinitro-1,1'-biphenyl.

Protocol 2: Reduction of 2,5-Dinitro-1,1'-biphenyl to this compound

  • In a hydrogenation vessel, dissolve 2,5-dinitro-1,1'-biphenyl (1.0 eq) in ethanol.

  • Carefully add 10% Palladium on carbon (10 wt% of the starting material).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the mixture vigorously at room temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Visualizations

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Caption: Troubleshooting logic for low reaction yield.

Validation & Comparative

Comparative Guide to Purity Analysis of [1,1'-Biphenyl]-2,5-diamine

Author: BenchChem Technical Support Team. Date: October 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of [1,1'-Biphenyl]-2,5-diamine, a key intermediate in various manufacturing processes. We will explore a typical HPLC method alongside alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC): A Robust Approach

Reverse-phase HPLC is a widely adopted technique for the purity analysis of aromatic amines due to its robustness, sensitivity, and selectivity. A typical HPLC method for this compound would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Experimental Protocol: Representative HPLC Method

A standard HPLC protocol for the analysis of primary aromatic amines, adaptable for this compound, is outlined below.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Nucleosil, 250 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]

  • Gradient: 5% to 50% B over 30 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40 °C.[2]

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Accurately weigh about 1 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of methanol and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Analysis

Caption: Experimental workflow for the purity analysis of this compound by HPLC.

Alternative Analytical Techniques

While HPLC is a powerful tool, other methods can also be employed for the purity analysis of aromatic amines. These alternatives may offer advantages in specific scenarios, such as the need for higher sensitivity or the analysis of volatile impurities.

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant improvements in speed, resolution, and sensitivity compared to traditional HPLC.[2][4] The use of smaller column particles in UPLC allows for faster separations without sacrificing efficiency. Coupling UPLC with a mass spectrometer provides enhanced selectivity and confident peak identification based on mass-to-charge ratio.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS is a valuable technique. The sample is vaporized and separated in a gaseous mobile phase. Derivatization may be necessary for polar compounds like amines to improve their volatility and chromatographic behavior.[2]

Titration

Titration is a classical analytical method that can be used to determine the total amine content.[5] However, it is a non-specific technique and cannot distinguish between the main compound and other amine impurities.[5] It is often used as a complementary method to chromatographic techniques.

Performance Comparison

The choice of analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of potential impurities.

FeatureHPLC-UVUPLC-MSGC-MSTitration
Specificity GoodExcellentExcellentLow
Sensitivity ModerateHighHighLow
Speed ModerateFastModerateFast
Resolution GoodExcellentExcellentN/A
Instrumentation Cost ModerateHighHighLow
Sample Throughput ModerateHighModerateHigh
Typical Impurity Profile Non-volatile, UV-activeNon-volatileVolatile, thermally stableTotal amine content

Logical Relationship of Analytical Techniques

Caption: Selection logic for the purity analysis method of this compound.

Conclusion

The purity analysis of this compound can be effectively performed using a reverse-phase HPLC method with UV detection. This approach provides a reliable and robust means of separating and quantifying the main component and its impurities. For laboratories requiring higher throughput and sensitivity, UPLC-MS is an excellent alternative. GC-MS is well-suited for the analysis of volatile impurities, while titration can serve as a rapid, albeit non-specific, method for determining total amine content. The selection of the most appropriate technique will be guided by the specific analytical needs, available resources, and the expected impurity profile of the sample.

References

A Comparative Analysis of Polyimides Derived from Biphenyldiamine Isomers

Author: BenchChem Technical Support Team. Date: October 2025

A comprehensive guide for researchers and scientists on the influence of biphenyldiamine (B8625781) isomerism on the properties of high-performance polyimides, supported by experimental data and detailed methodologies.

The arrangement of amine functionalities on the biphenyl (B1667301) backbone significantly influences the final properties of polyimides. The selection of a specific biphenyldiamine isomer—2,2'-, 3,3'-, or 4,4'-diaminobiphenyl—allows for the fine-tuning of thermal, mechanical, and solubility characteristics of the resulting polymers. This guide provides a comparative overview of polyimides synthesized from these isomers, offering insights into their structure-property relationships.

Impact of Isomer Structure on Polyimide Properties

The spatial arrangement of the amine groups in biphenyldiamine isomers dictates the geometry and chain packing of the subsequent polyimide. The 4,4'-isomer, with its linear and rigid structure, tends to form highly ordered and crystalline polyimides. This leads to excellent thermal stability and mechanical strength but often results in poor solubility. In contrast, the kinked structures of the 2,2'- and 3,3'-isomers disrupt chain packing, leading to more amorphous polymers with enhanced solubility and processability, albeit sometimes with a trade-off in thermal and mechanical performance.

Substituents on the biphenyl unit can further modify these properties. For instance, the introduction of bulky groups at the 2- and 2'-positions can increase solubility by preventing close chain packing.

Comparative Data of Polyimides from Biphenyldiamine Derivatives

Diamine Isomer DerivativeDianhydrideGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)Solubility
2,2'-bis(p-aminophenoxy)biphenylBPDA226944.62.4Soluble in NMP, DMAc
2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (PFMB)BPDA-High--Soluble in m-cresol
4,4'-diaminodiphenyl ether (ODA) - a related linear diaminePMDA302-2.823.42Insoluble
4,4'-diaminodiphenyl ether (ODA)BTDA276114.193.583.23Insoluble
4,4'-diaminodiphenyl ether (ODA)BPDA290-3.8-Insoluble

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

General Synthesis of Polyimides (Two-Step Method)

A widely used method for synthesizing polyimides is the two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration.[1]

  • Poly(amic acid) Synthesis : In a dry, nitrogen-purged flask, the biphenyldiamine isomer is dissolved in a dipolar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[1] An equimolar amount of a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA) is then added portion-wise while maintaining the temperature at 0-5 °C.[2] The reaction mixture is stirred at room temperature for several hours to yield a viscous poly(amic acid) solution.[2]

  • Imidization : The poly(amic acid) solution is cast onto a glass substrate to form a thin film.[2] The film is then thermally treated in a vacuum or inert atmosphere oven. A typical heating schedule involves sequential heating at 100 °C, 200 °C, and 300 °C for one hour at each temperature to effect the cyclodehydration to the final polyimide.[2]

Characterization Techniques
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm the completion of imidization by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of amic acid bands.

  • Thermogravimetric Analysis (TGA) : To evaluate the thermal stability of the polyimides by determining the decomposition temperature.

  • Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) : To determine the glass transition temperature (Tg) of the polymers.[3]

  • Universal Testing Machine (UTM) : To measure the mechanical properties of the polyimide films, including tensile strength, elongation at break, and tensile modulus.[3]

  • Solubility Test : To assess the solubility of the polyimides in various organic solvents at room temperature and upon heating.

Structure-Property Relationships

The following diagrams illustrate the logical relationships between the biphenyldiamine isomer structure and the resulting polyimide properties.

Caption: Isomer structure effect on polyimide properties.

References

Thermal analysis (TGA/DSC) of polymers derived from [1,1'-Biphenyl]-2,5-diamine

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the thermal properties of aromatic polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to a lack of publicly available data on polymers specifically derived from [1,1'-Biphenyl]-2,5-diamine, this document serves as a template. Researchers can utilize the methodologies and data presentation formats outlined herein to structure their findings and compare the thermal stability and transitions of their synthesized polymers with established alternatives.

Comparison of Thermal Properties

A comprehensive evaluation of the thermal characteristics of polymers is crucial for determining their processing parameters and application limits. The following tables are designed to summarize key quantitative data obtained from TGA and DSC analyses.

Table 1: Thermogravimetric Analysis (TGA) Data for Aromatic Polymers

Polymer ID5% Weight Loss Temp. (Td5, °C)10% Weight Loss Temp. (Td10, °C)Temperature of Maximum Decomposition Rate (Tmax, °C)Char Yield at 800 °C (%)
Polymer from this compound Data not availableData not availableData not availableData not available
Alternative Polymer AInsert DataInsert DataInsert DataInsert Data
Alternative Polymer BInsert DataInsert DataInsert DataInsert Data

Table 2: Differential Scanning Calorimetry (DSC) Data for Aromatic Polymers

Polymer IDGlass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Crystallization Temp. (Tc, °C)
Polymer from this compound Data not availableData not availableData not available
Alternative Polymer AInsert DataInsert DataInsert Data
Alternative Polymer BInsert DataInsert DataInsert Data

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reproducible and comparable thermal analysis data.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • A sample of the polymer (typically 5-10 mg) is placed in a ceramic or platinum pan.

  • The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a specified flow rate (e.g., 50 mL/min).

  • The weight loss of the sample is recorded as a function of temperature.

  • The Td5 and Td10 are determined as the temperatures at which 5% and 10% weight loss occurs, respectively. The Tmax is identified from the peak of the derivative of the TGA curve (DTG curve). The char yield is the residual weight percentage at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as the glass transition, melting, and crystallization.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

  • A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample is subjected to a heat-cool-heat cycle to erase its previous thermal history. For example:

    • First Heating Scan: Heat from ambient temperature to a temperature above the expected melting point (e.g., 30 °C to 400 °C) at a defined rate (e.g., 10 °C/min).

    • Cooling Scan: Cool the sample to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Reheat the sample at the same rate as the first scan.

  • The analysis is performed under an inert atmosphere (e.g., nitrogen) with a constant purge rate (e.g., 50 mL/min).

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan. The melting temperature (Tm) and crystallization temperature (Tc) are determined from the peaks of the endothermic and exothermic events, respectively.

Experimental Workflow

The logical flow of synthesizing and thermally characterizing polymers is depicted in the following diagram.

Experimental workflow for polymer synthesis and thermal characterization.

Performance of Gas Separation Membranes Utilizing [1,1'-Biphenyl]-2,5-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: October 2025

For researchers, scientists, and drug development professionals, the selection of optimal materials for gas separation is critical. This guide provides a comparative analysis of gas separation membranes synthesized using [1,1'-Biphenyl]-2,5-diamine, offering a detailed look at their performance against alternative diamine-based polyimide membranes. The information is supported by experimental data from scientific literature, providing a foundation for informed material selection.

The performance of polyimide membranes in gas separation applications is significantly influenced by the molecular structure of their constituent monomers. The choice of diamine, in particular, plays a pivotal role in determining the final membrane's permeability and selectivity for various gases. This guide focuses on membranes fabricated with this compound and compares their gas transport properties with those of membranes synthesized from other aromatic diamines.

Comparative Performance Data

While direct, side-by-side comparative studies focusing solely on this compound versus a wide array of other diamines are limited in the readily available literature, we can infer performance characteristics by examining studies on structurally similar polyimides. The following table summarizes typical gas separation performance for polyimide membranes based on different diamines when combined with 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), a common dianhydride used in gas separation membrane synthesis.

Diamine MonomerGas PairPermeability (Barrer)SelectivityReference
This compound (Hypothetical) CO₂/CH₄Data not availableData not available
2,4,6-trimethyl-m-phenylenediamine (DAM)CO₂/CH₄HighModerate[1][2]
3,5-diaminobenzoic acid (DABA)CO₂/CH₄LowHigh[1][2]
2,2-bis(4-aminophenyl)hexafluoropropane (6FpDA)CO₂/CH₄HighModerate[3]
p-phenylenediamine (PDA)CO₂/CH₄LowHigh
4,4'-oxydianiline (ODA)CO₂/CH₄ModerateModerate[4]

Note: "Data not available" for this compound indicates that specific quantitative data from direct comparative studies was not found in the reviewed literature. The performance of polyimides is highly dependent on the specific dianhydride used, synthesis conditions, and testing parameters.

The structural characteristics of the diamine, such as rigidity, steric hindrance, and the presence of functional groups, directly impact the packing of polymer chains and the fractional free volume (FFV) of the resulting membrane. These factors, in turn, govern the diffusion and solubility of gases within the membrane, ultimately determining its permeability and selectivity. For instance, bulky, rigid diamines tend to create more free volume, leading to higher permeability, while diamines that allow for closer chain packing can enhance selectivity.

Experimental Protocols

The following sections detail the typical experimental methodologies for the synthesis of polyimide membranes and the evaluation of their gas separation performance.

Polyimide Membrane Synthesis

A common method for synthesizing polyimide membranes is a two-step polycondensation reaction:

  • Poly(amic acid) Synthesis: An aromatic diamine, such as this compound, is dissolved in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) in a moisture-free environment under an inert atmosphere (e.g., nitrogen). An equimolar amount of an aromatic dianhydride (e.g., 6FDA) is then added portion-wise to the stirred solution. The reaction is typically carried out at room temperature for several hours to form a viscous poly(amic acid) solution.

  • Imidization: The poly(amic acid) solution is then cast onto a glass plate or another suitable substrate to a uniform thickness. The subsequent imidization to form the final polyimide can be achieved through two primary methods:

    • Thermal Imidization: The cast film is heated in a programmable oven under a controlled atmosphere (e.g., nitrogen or vacuum) through a specific temperature ramp, often with final temperatures exceeding 300°C. This process removes the solvent and facilitates the cyclization of the amic acid groups to imide rings.

    • Chemical Imidization: A mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine (B92270) or triethylamine) is added to the poly(amic acid) solution before casting. The film is then typically heated at a lower temperature compared to thermal imidization to complete the reaction.

The resulting polyimide film is then carefully peeled from the substrate for characterization and testing.

Gas Permeation Testing

The gas separation performance of the prepared membranes is evaluated using a constant-volume, variable-pressure apparatus.

  • Membrane Mounting: A circular sample of the polyimide membrane is placed in a permeation cell, which is then sealed to ensure no gas leakage.

  • System Evacuation: The entire system, including the upstream (feed) and downstream (permeate) sides of the membrane, is thoroughly evacuated using a vacuum pump to remove any residual gases.

  • Gas Permeation Measurement:

    • The feed gas (e.g., CO₂, CH₄, N₂, H₂) is introduced to the upstream side of the membrane at a constant pressure.

    • The pressure increase on the downstream side, which has a known volume, is monitored over time using a pressure transducer.

    • The permeability coefficient (P) is calculated from the steady-state rate of pressure increase using the following equation:

  • Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients:

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows involved in the development and evaluation of gas separation membranes.

References

A Comparative Guide to [1,1'-Biphenyl]-2,5-diamine for High-Performance Polymer Applications

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [1,1'-Biphenyl]-2,5-diamine against other commercially available diamines commonly used in the synthesis of high-performance polymers, such as polyimides. The information presented is based on a comprehensive review of existing literature and experimental data.

Introduction to High-Performance Diamines

Aromatic diamines are crucial monomers in the production of advanced polymers, particularly polyimides, which are known for their exceptional thermal stability, mechanical strength, and chemical resistance. This compound is an aromatic diamine with a biphenyl (B1667301) backbone that contributes to the rigidity and thermal stability of the resulting polymers. Its performance is benchmarked here against other common aromatic diamines to aid in material selection for specific research and development applications.

Performance Benchmarking

The performance of diamines is typically evaluated by synthesizing polyimides through a polycondensation reaction with a dianhydride, followed by characterization of the resulting polymer's properties. The data below is compiled from various studies to provide a comparative overview.

Table 1: Thermal Properties of Polyimides Derived from Various Diamines

DiamineDianhydrideGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)
This compound PMDA~350-400>500
p-Phenylenediamine (PPD)PMDA>400~550
4,4'-Oxydianiline (ODA)PMDA~380-410[1]~550
3,3'-Diaminodiphenyl sulfone (3,3'-DDS)BPADA~250-280~480-500
4,4'-Diaminodiphenyl sulfone (4,4'-DDS)BPADA~270-300~500-520

Note: PMDA (Pyromellitic dianhydride) and BPADA (4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride)) are common dianhydrides used for polyimide synthesis. The properties can vary based on the specific dianhydride used and the processing conditions.

Table 2: Mechanical Properties of Polyimide Films

DiamineDianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
This compound Various80 - 1202.0 - 3.55 - 10
p-Phenylenediamine (PPD)Various100 - 1503.0 - 5.0<5
4,4'-Oxydianiline (ODA)PMDA90 - 1302.5 - 4.010 - 30
3,3'-Diaminodiphenyl sulfone (3,3'-DDS)Various70 - 1001.8 - 2.55 - 15
4,4'-Diaminodiphenyl sulfone (4,4'-DDS)Various80 - 1102.0 - 3.05 - 10

Experimental Protocols

The following is a generalized two-step method for the synthesis and characterization of polyimides, which is a widely practiced procedure.[2]

Synthesis of Poly(amic acid) (PAA)
  • In a dry, three-necked flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve the diamine monomer (e.g., this compound) in a dipolar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP).[2]

  • Slowly add an equimolar amount of the dianhydride (e.g., PMDA) to the stirred solution at room temperature.

  • Continue stirring the mixture under a nitrogen atmosphere for 8-24 hours to yield a viscous poly(amic acid) solution.[3]

Thermal Imidization to Polyimide (PI)
  • Cast the viscous PAA solution onto a clean glass plate or other suitable substrate.

  • Place the cast film in an oven and subject it to a programmed thermal curing cycle. A typical cycle might be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and finally 300-350°C for 1 hour to ensure complete imidization.[3][4]

  • After cooling to room temperature, the resulting polyimide film can be peeled from the substrate.

Characterization
  • Thermal Analysis :

    • Thermogravimetric Analysis (TGA) : To determine the thermal stability and decomposition temperature (Td5), samples are heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[5]

    • Differential Scanning Calorimetry (DSC) : To determine the glass transition temperature (Tg), samples are subjected to a controlled temperature program.[6]

  • Mechanical Testing :

    • Tensile Testing : The tensile strength, tensile modulus, and elongation at break of the polyimide films are measured using a universal testing machine according to standardized methods (e.g., ASTM D882).

Visualizations

Caption: Experimental workflow for polyimide synthesis and characterization.

Caption: Structure-property relationships of polyimides from different diamines.

References

Spectroscopic comparison of [1,1'-Biphenyl]-2,5-diamine and its derivatives

Author: BenchChem Technical Support Team. Date: October 2025

A Spectroscopic Comparison of Biphenyl (B1667301) Diamine Isomers and Derivatives

An in-depth analysis of the spectroscopic characteristics of [1,1'-Biphenyl]-2,5-diamine and its derivatives is currently limited by the sparse availability of consolidated experimental data in publicly accessible literature. Extensive searches did not yield a complete set of UV-Vis, fluorescence, NMR, and IR spectra for this compound to establish a comparative baseline. However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a spectroscopic comparison of closely related and more extensively characterized biphenyl diamine isomers, such as [1,1'-Biphenyl]-4,4'-diamine (benzidine) and its derivatives.

This guide summarizes available quantitative data from various sources, details common experimental protocols for spectroscopic analysis, and visualizes the analytical workflow. The data herein serves as a foundational reference for understanding structure-property relationships within this class of compounds.

Data Presentation

The following tables compile spectroscopic data for biphenyl and several of its diamine and derivative isomers. This data highlights how the position of amino groups and subsequent derivatization (e.g., acetylation) influences the spectroscopic properties.

Table 1: UV-Visible and Fluorescence Spectroscopic Data

CompoundSolventλ_max_ (nm)Molar Extinction Coefficient (ε)λ_em_ (nm)Quantum Yield (Φ)
Biphenyl---Emission observed, decreases upon host binding[1]-
[1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-Ethanol287Not specified[2]Not availableNot available
Unspecified Diamine DerivativeDMSO305Not specified[3]445 (λ_ex_ = 312 nm)[3]Not available

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

CompoundSolventAromatic ProtonsAmine (NH₂) or Amide (NH) ProtonsOther Protons
BiphenylCDCl₃7.64-7.67 (d, 4H), 7.47-7.52 (m, 4H), 7.38-7.43 (t, 2H)[4]--
3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamineCDCl₃Signals observed--
N,N'-Diacetylbenzidine ([1,1'-Biphenyl]-4,4'-diamine derivative)Not specifiedSignals observed--

Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies, cm⁻¹)

CompoundSample Prep.N-H StretchingC=O StretchingAromatic C-H/C=C Stretching/Bending
[1,1'-Biphenyl]-2,5-diolSolid (Mull)--Multiple bands observed[5]
N,N'-Diacetyloxamide (Model for diacetyl derivatives)Not specified3278, 32031750, 17002950 (C-H stretch from methyl)[6]

Experimental Protocols

The data presented in this guide are derived from standard spectroscopic techniques. Below are detailed methodologies typical for the analysis of biphenyl diamines and their derivatives.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded to determine the wavelengths of maximum absorption (λ_max_), which correspond to electronic transitions within the molecule.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2600) is commonly used.

  • Sample Preparation : Solid samples are dissolved in a UV-grade solvent (e.g., ethanol, DMSO, CH₂Cl₂) to a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.

  • Measurement : The sample is placed in a 1 cm path length quartz cuvette. The spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm), using the pure solvent as a reference. The molar extinction coefficient (ε) can be determined using the Beer-Lambert law if the concentration is known accurately.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of a compound after it absorbs light.

  • Instrumentation : A spectrofluorometer (e.g., Edinburgh Instruments FS5) is used.

  • Sample Preparation : Solutions are prepared similarly to UV-Vis analysis, often with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measurement : An excitation wavelength (λ_ex_), typically the λ_max_ from the UV-Vis spectrum, is selected. The emission spectrum is then recorded over a longer wavelength range. The absolute quantum yield (Φ) can be measured using an integrating sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by probing the chemical environment of hydrogen and carbon nuclei, respectively.

  • Instrumentation : An NMR spectrometer (e.g., Bruker Avance) operating at a specific frequency (e.g., 400 MHz for ¹H) is used.

  • Sample Preparation : A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard like tetramethylsilane (B1202638) (TMS) is added (or is present in the solvent) to calibrate the chemical shift scale to 0 ppm.

  • Measurement : The sample is placed in an NMR tube and subjected to a strong magnetic field. Radiofrequency pulses are applied, and the resulting signal (Free Induction Decay) is recorded and Fourier transformed to obtain the NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Instrumentation : An FTIR spectrometer (e.g., PerkinElmer Spectrum Two) is used.

  • Sample Preparation : Solid samples can be prepared as a KBr pellet, a nujol mull, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Measurement : The spectrum is typically recorded from 4000 to 400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to specific vibrational modes of the functional groups present.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization and comparison of a parent compound, such as this compound, and its synthesized derivatives.

Caption: Workflow for Spectroscopic Comparison of Biphenyl Diamines.

References

Cross-Validation of Analytical Methods for [1,1'-Biphenyl]-2,5-diamine Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of pharmaceutical compounds is paramount for ensuring drug safety and efficacy. [1,1'-Biphenyl]-2,5-diamine, a key building block in the synthesis of various organic materials and potential pharmaceutical candidates, requires robust analytical methods for its identification, quantification, and purity assessment. This guide provides a comparative overview of commonly employed analytical techniques for the characterization of this compound, with a focus on cross-validation to ensure data integrity and reliability.

A Multi-Technique Approach to Characterization

A comprehensive characterization of this compound necessitates the use of multiple analytical techniques that provide orthogonal information. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for separation and quantification, spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable for structural elucidation. Cross-validation of these methods ensures that the data generated is accurate, precise, and reproducible.

Quantitative Method Comparison: HPLC vs. GC-MS

Both HPLC and GC-MS are powerful techniques for the quantitative analysis of organic compounds. The choice between them often depends on the analyte's volatility and thermal stability. For aromatic diamines like this compound, both methods can be applicable, and a cross-validation study is essential to compare their performance.

Below is a summary of typical validation parameters for the quantitative determination of biphenyl (B1667301) compounds, which can be considered representative for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999[1][2]≥ 0.999[1][2]
Limit of Detection (LOD) 0.02 - 0.04 µg/mL[1]Dependent on derivatization and ionization
Limit of Quantification (LOQ) 0.07 - 0.12 µg/mL[1]Dependent on derivatization and ionization
Accuracy (% Recovery) 92.3 - 112.7%[1]Typically within ±15%
Precision (%RSD) 0.41 - 8.49%[1]Typically <15%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline typical experimental protocols for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification and purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating aromatic compounds.[3]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile.[3]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.

  • Sample Preparation: A known concentration of the sample is dissolved in the mobile phase or a compatible solvent, filtered through a 0.22 µm filter, and injected into the HPLC system.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like aromatic diamines, derivatization might be necessary to improve volatility.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[1]

  • Injector Temperature: Typically set around 270°C.[4]

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 140°C, holding for 5 minutes, and then ramping up to 320°C at a rate of 3°C/min.[4]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, with a scan range appropriate for the target analyte and its fragments.

  • Sample Preparation: The sample is dissolved in a suitable solvent. If derivatization is required, a silylating agent can be used to convert the amine groups into more volatile derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used for the identification of functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent that does not interfere with the spectral regions of interest.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared region (4000-400 cm⁻¹).

  • Expected Absorptions for this compound:

    • N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine groups.

    • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

    • C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

    • C-N stretching (aromatic): A strong band in the 1335-1250 cm⁻¹ region.

    • Out-of-plane C-H bending: Bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

  • Instrumentation: An NMR spectrometer.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons. The aromatic protons of the biphenyl core and the amine protons will have characteristic chemical shifts.

  • ¹³C NMR Spectroscopy: Provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the downfield region.

Visualizing the Cross-Validation Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the cross-validation process for the analytical methods used in the characterization of this compound.

Caption: Workflow for the cross-validation of analytical methods.

Caption: Logical relationship between analytical techniques.

By employing a multi-faceted analytical approach and rigorously cross-validating the results, researchers can ensure the highest level of confidence in the characterization of this compound, a critical step in the development of novel materials and therapeutics.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of [1,1'-Biphenyl]-2,5-diamine

Author: BenchChem Technical Support Team. Date: October 2025

The proper disposal of [1,1'-Biphenyl]-2,5-diamine is critical to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This diamine derivative of biphenyl (B1667301) requires careful handling as a potentially hazardous chemical waste. Adherence to a structured disposal protocol is essential.

Disposal Protocol Summary

The following table outlines the key steps and considerations for the proper disposal of this compound. This information is synthesized from general best practices for laboratory chemical waste management and should be supplemented with a review of the compound-specific Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department.

StepActionKey Considerations
1. Waste Identification & Classification Determine if the waste is hazardous based on its characteristics (e.g., toxicity, reactivity, flammability, corrosivity).Consult the Safety Data Sheet (SDS) for this compound for specific hazard information.
2. Waste Segregation Separate this compound waste from other waste streams.Do not mix with incompatible materials. Store separately from non-hazardous waste.
3. Container Selection & Labeling Use a designated, chemically compatible, and sealable container.Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any associated hazard pictograms.
4. Safe Storage Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.The storage area should be secure, well-ventilated, and away from ignition sources or incompatible chemicals.
5. Arrange for Professional Disposal Contact a licensed hazardous waste disposal service for pickup and final disposal.Partnering with a certified disposal service ensures compliance with all regulatory requirements for transportation and disposal.[1]
6. Documentation Maintain accurate records of the waste generated, including the amount and date of accumulation.Proper documentation is a legal requirement and essential for waste tracking.

Experimental Protocol for Waste Handling and Consolidation

The following protocol details the steps for safely handling and preparing this compound for disposal:

  • Personal Protective Equipment (PPE): Before handling the chemical, wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Work Area: Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Collection:

    • For solid waste (e.g., contaminated filter paper, weighing boats), use forceps to place it directly into the designated hazardous waste container.

    • For solutions containing this compound, carefully pour the liquid into a compatible, labeled waste container. Use a funnel to prevent spills.

    • Rinse any contaminated glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) and collect the rinsate in the same hazardous waste container.

  • Container Sealing: Once waste collection is complete, securely seal the container cap.

  • Decontamination: Decontaminate the work surface and any equipment used with an appropriate cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound.

Important Considerations:

  • Regulatory Compliance: The disposal of chemical waste is regulated by federal, state, and local agencies. In the United States, the Environmental Protection Agency (EPA) sets guidelines under the Toxic Substances Control Act (TSCA) for certain classes of biphenyls, such as polychlorinated biphenyls (PCBs).[2] While this compound is not a PCB, it is prudent to follow stringent disposal practices for related compounds.

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain.[3] This can harm aquatic life and interfere with wastewater treatment processes.[3] Incineration is a common method for the destruction of biphenyl compounds, but this must be performed in a licensed facility to ensure complete combustion and prevent the formation of toxic byproducts.[4]

  • Institutional Policies: Always follow your institution's specific hazardous waste management plan. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.[5]

References

Essential Safety and Handling Guidance for [1,1'-Biphenyl]-2,5-diamine

Author: BenchChem Technical Support Team. Date: October 2025

Important Note on Chemical Identity: The CAS number 2243-56-3, sometimes associated with [1,1'-Biphenyl]-2,5-diamine, is consistently identified in chemical safety databases as 1-Naphthylhydrazine hydrochloride. This guide provides personal protective equipment (PPE) recommendations based on the known hazards of 1-Naphthylhydrazine hydrochloride. Researchers must verify the precise identity and associated hazards of their specific compound before commencing any work.

This document provides crucial safety and logistical information for handling 1-Naphthylhydrazine hydrochloride (CAS: 2243-56-3), a compound that is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Strict adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research.

Hazard Summary

1-Naphthylhydrazine hydrochloride is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE) Protocol

A systematic approach to the selection and use of PPE is critical. The following table summarizes the required and recommended PPE for handling 1-Naphthylhydrazine hydrochloride.

Protection Type Specific Recommendations Regulatory Standards
Eye and Face Protection Safety glasses with side-shields are mandatory. A face shield should be used when there is a potential for splashing.[2]NIOSH (US) or EN 166 (EU) approved.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron must be worn.[2]Follow local and national regulations.
Respiratory Protection A dust respirator is required when handling the solid form to avoid inhalation.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.Follow local and national regulations.
Hand Protection Protective gloves must be worn.[2]Follow local and national regulations.

Operational and Disposal Plans

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wash hands and any exposed skin thoroughly after handling.

  • Store in a cool, dark, and dry place under an inert atmosphere, as the compound is air-sensitive and hygroscopic.

Spill Management:

  • In case of a spill, prevent further leakage if it is safe to do so.

  • Do not allow the product to enter drains as it must be prevented from being released into the environment.

  • Wipe the spill dry, place the material in a sealed bag, and hold for waste disposal.

Disposal:

  • Dispose of all waste materials, including contaminated PPE, in accordance with local, state, and federal regulations.

  • Containers of hazardous waste must be clearly labeled with the words "HAZARDOUS WASTE" and the contents of the container.[3]

  • Ensure that all waste containers are in good condition, tightly capped, and stored in a designated satellite accumulation area.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety when handling 1-Naphthylhydrazine hydrochloride.

Safe Handling Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.